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  • Product: (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
  • CAS: 103733-65-9

Core Science & Biosynthesis

Foundational

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid structure

An In-depth Technical Guide on (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid Introduction (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, also known as D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, is...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, also known as D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained analog of the amino acid D-phenylalanine.[1][2] Its rigid structure makes it a valuable chiral building block in medicinal chemistry and drug development.[3] This scaffold is a core structural element in various biologically active compounds and peptide-based drugs.[1] Derivatives of tetrahydroisoquinoline (THIQ) have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and neuroprotective effects.[4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance.

Chemical Structure and Properties

The chemical identity and physical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid are summarized below.

IdentifierValueSource
IUPAC Name (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[6]
Molecular Formula C₁₀H₁₁NO₂[6]
Molecular Weight 177.20 g/mol [6]
CAS Number 103733-65-9[6]
Canonical SMILES C1--INVALID-LINK--C(=O)O[6]
InChI InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1[6]
InChIKey BWKMGYQJPOAASG-SECBINFHSA-N[6]

Synthesis and Experimental Protocols

The most common method for synthesizing the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler condensation.[4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[7]

Experimental Protocol: Pictet-Spengler Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

This protocol is a generalized procedure based on the reaction described for the synthesis from D-phenylalanine and formaldehyde.[8]

Materials:

  • D-phenylalanine

  • Concentrated Hydrochloric Acid (HCl)

  • 37% Formalin (formaldehyde solution)

Procedure:

  • A mixture of D-phenylalanine (0.3 mol), concentrated hydrochloric acid (386 mL), and 37% wt formalin (113.7 mL) is prepared in a suitable reaction vessel.[8]

  • The reaction mixture is heated to 95 °C with vigorous stirring.[8]

  • The reaction is allowed to proceed for 4 hours at this temperature.[8]

  • After the reaction period, the mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or chromatography.

Note: During the Pictet-Spengler reaction with optically active phenylalanine, some degree of racemization may occur. The extent of racemization can be determined by ¹H-NMR spectroscopy of the corresponding methyl ester in the presence of a chiral shift reagent.[9]

G cluster_reactants Reactants DPhe D-Phenylalanine Iminium Intermediate Iminium Ion DPhe->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product (R)-1,2,3,4-Tetrahydro- 3-isoquinolinecarboxylic acid Iminium->Product  Intramolecular  Cyclization Catalyst Conc. HCl, 95 °C Iminium->Catalyst Catalyst->Product

Caption: Pictet-Spengler synthesis of the target compound.

Biological Activities and Applications

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.

  • Neurological Disorders: As constrained analogs of phenylalanine, these compounds are utilized as key intermediates in the synthesis of drugs targeting neurological disorders such as depression and anxiety.[3][10] They are employed in research related to neurotransmitter modulation.[3]

  • Antihypertensive Agents: The (S)-enantiomer of this scaffold is a crucial component of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[11][12] Quinapril is a prodrug that is hydrolyzed to its active form, quinaprilat.[12]

  • Anticancer Research: Tetrahydroisoquinoline-based compounds have been investigated for their anticancer properties.[4] For instance, decapeptides incorporating this scaffold have shown potent antiproliferative activity against breast cancer cell lines (MCF-7).[13]

  • Antibacterial Agents: Certain derivatives have been designed and synthesized to act as inhibitors of MurE ligase, an essential enzyme in bacterial peptidoglycan biosynthesis, demonstrating their potential as antibacterial agents.[4]

  • Adreno-receptor Agents: Some 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as beta-adreno-receptor agents, showing weak agonistic or antagonistic activity.[14]

G Core (R)-1,2,3,4-Tetrahydro- 3-isoquinolinecarboxylic acid Scaffold Neuro Drugs for Neurological Disorders (e.g., Depression, Anxiety) Core->Neuro Serves as Building Block ACE Antihypertensive Agents (e.g., Quinapril - ACE Inhibitor) Core->ACE Core structure in (S)-enantiomer Cancer Anticancer Agents (e.g., Peptide Therapeutics) Core->Cancer Incorporated into Active Compounds Antibacterial Antibacterial Agents (e.g., MurE Ligase Inhibitors) Core->Antibacterial Basis for Inhibitor Design

Caption: Key therapeutic applications of the THIQ-3-carboxylic acid scaffold.

Signaling Pathway Involvement: ACE Inhibition

While the core compound itself is not a direct inhibitor, its (S)-enantiomer forms the backbone of the ACE inhibitor Quinapril. The mechanism involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.

Experimental Protocol: ACE Inhibition Assay (General)

A typical experimental workflow to determine the ACE inhibitory activity of a compound like Quinapril (derived from the Tic scaffold) involves the following steps:

  • Enzyme Preparation: Angiotensin-Converting Enzyme (from rabbit lung or other sources) is prepared in a suitable buffer solution.

  • Substrate Preparation: A synthetic substrate for ACE, such as Hippuryl-Histidyl-Leucine (HHL), is dissolved in the same buffer.

  • Inhibitor Preparation: The test compound (e.g., Quinaprilat, the active form of Quinapril) is prepared in a series of dilutions to determine its IC₅₀ value.

  • Reaction: The enzyme, substrate, and inhibitor are incubated together at a controlled temperature (e.g., 37 °C).

  • Reaction Termination: The reaction is stopped by adding a strong acid, such as HCl.

  • Quantification: The product of the enzymatic reaction (hippuric acid) is extracted and quantified using High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

  • Data Analysis: The percentage of ACE inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI Quinapril Quinapril / Quinaprilat (Tic-derivative) Quinapril->ACE Inhibits

References

Exploratory

A Technical Guide to the Physicochemical Properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, often referred to as (R)-Tic, is a conformationally constrained analog of the amino acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, often referred to as (R)-Tic, is a conformationally constrained analog of the amino acid D-phenylalanine.[1][2] This structural rigidity makes it a valuable building block in medicinal chemistry, particularly in the design of peptides and peptidomimetics with enhanced stability and receptor affinity.[3] Its core structure, the 1,2,3,4-tetrahydroisoquinoline moiety, is found in numerous biologically active compounds.[4] Understanding the physicochemical properties of (R)-Tic is crucial for its application in drug design and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the known physicochemical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, detailed experimental protocols for their determination, and insights into its relevant biological context.

Physicochemical Properties

The physicochemical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid are summarized in the table below. It is important to note that while some data is available for the racemate and the (S)-enantiomer, specific experimental data for the (R)-enantiomer is limited. Computed values are provided where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[5]
Molecular Weight 177.20 g/mol [5]
Appearance Solid[6]
Melting Point >300 °C (decomposition) for (S)-enantiomer[7]
192-205 °C for racemic mixture[8]
Solubility Low solubility in water. Soluble in some organic solvents.[9]
Soluble in hot water and basic water (for S-enantiomer).[2]
pKa Not experimentally determined for (R)-enantiomer. See experimental protocol below.
logP (Octanol-Water Partition Coefficient) -1.3 (Computed, XLogP3-AA)[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid are provided below.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.[10][11][12]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start sample_prep Grind Sample to Fine Powder start->sample_prep capillary_fill Pack Sample into Capillary Tube (2-3 mm) sample_prep->capillary_fill place_in_apparatus Place Capillary in Melting Point Apparatus capillary_fill->place_in_apparatus rapid_heat Rapid Heating for Approximate MP place_in_apparatus->rapid_heat slow_heat Slow Heating (1-2°C/min) near Approximate MP rapid_heat->slow_heat observe Observe and Record Melting Range slow_heat->observe end Melting Point Range Determined observe->end Solubility_Workflow start Start: Weigh Sample add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex/Shake for 30s add_solvent->vortex observe Visually Observe vortex->observe observe->add_solvent Incomplete Dissolution Add More Solvent soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble No Dissolution partially_soluble Partially Soluble observe->partially_soluble Some Solid Remains pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start dissolve Dissolve Sample in Water start->dissolve calibrate Calibrate pH Meter dissolve->calibrate titrate Titrate with Standard Base (e.g., 0.1 M NaOH) calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate 1st and 2nd Derivatives plot->derivative determine_ep Determine Equivalence Points derivative->determine_ep determine_pka Determine pKa Values (at half-equivalence points) determine_ep->determine_pka logP_Workflow start Start: Prepare Solutions saturate Pre-saturate Octanol and Water start->saturate dissolve Dissolve Sample in one Phase saturate->dissolve mix Mix Octanol and Water Phases dissolve->mix equilibrate Shake to Equilibrate mix->equilibrate separate Separate Phases by Centrifugation equilibrate->separate measure Measure Concentration in Each Phase (e.g., by UV-Vis or HPLC) separate->measure calculate Calculate logP = log([Organic]/[Aqueous]) measure->calculate Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Tetrahydrobiopterin O2 Further Further Metabolism (e.g., Catecholamines) Tyr->Further PAH Phenylalanine Hydroxylase Bcl2_Mcl1_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Bcl2_Mcl1 Bcl-2 / Mcl-1 Bax_Bak Bax / Bak Bcl2_Mcl1->Bax_Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2_Mcl1 BH3_only->Bax_Bak activate Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BH3_only Tic_Derivative (R)-Tic Derivatives Tic_Derivative->Bcl2_Mcl1 inhibit Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Pictet_Spengler_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps amine β-Arylethylamine imine_formation Imine/Iminium Ion Formation amine->imine_formation aldehyde Aldehyde/Ketone aldehyde->imine_formation cyclization Intramolecular Electrophilic Aromatic Substitution imine_formation->cyclization Acid Catalyst product (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic acid cyclization->product

References

Foundational

The Biological Activity of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, commonly referred to as (R)-Tic, is a conformationally constrained analog of the amino ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, commonly referred to as (R)-Tic, is a conformationally constrained analog of the amino acid D-phenylalanine. Its rigid structure, where the phenyl ring is fused to the backbone, makes it a valuable building block in medicinal chemistry. The incorporation of (R)-Tic into peptides and small molecules can pre-organize the ligand into a bioactive conformation, potentially enhancing binding affinity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the synthesis, known biological activities of its derivatives, and detailed experimental protocols relevant to the study of (R)-Tic and its analogs. While direct quantitative biological data for the parent (R)-Tic molecule is limited in publicly available literature, this guide summarizes the activity of its derivatives to highlight the therapeutic potential of this scaffold.

Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

The primary synthetic route to (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the enantioselective synthesis of (R)-Tic, D-phenylalanine serves as the chiral starting material.

A general procedure for the synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from D-phenylalanine and formaldehyde is as follows: D-phenylalanine is mixed with concentrated hydrochloric acid and formalin (an aqueous solution of formaldehyde). The mixture is then heated with vigorous stirring. The acidic conditions facilitate the condensation of the amine of D-phenylalanine with formaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized tetrahydroisoquinoline ring system.

G cluster_synthesis Pictet-Spengler Synthesis of (R)-Tic D_Phe D-Phenylalanine Schiff_Base Schiff Base Intermediate D_Phe->Schiff_Base + Formaldehyde Formaldehyde Formaldehyde->Schiff_Base HCl Conc. HCl, Heat Cyclization Intramolecular Electrophilic Aromatic Substitution Schiff_Base->Cyclization [H+] R_Tic (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic Acid Cyclization->R_Tic

Pictet-Spengler reaction for (R)-Tic synthesis.

Biological Activity of (R)-Tic Derivatives

While quantitative data for the parent (R)-Tic is scarce, derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have shown significant activity at various biological targets, suggesting potential areas of interest for (R)-Tic itself.

Dopamine Receptor Affinity

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been extensively explored as ligands for dopamine receptors, particularly the D3 subtype, which is a target for neurological and psychiatric disorders.

CompoundTargetKi (nM)Reference
(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamideHuman D312[1]
Derivative 31 (7-CF3SO2O-substituted, 3-indolylpropenamido group)Rat D3pKi = 8.4 (~4 nM)[2]

These findings indicate that the tetrahydroisoquinoline core can serve as a scaffold for potent and selective dopamine D3 receptor antagonists.

NMDA Receptor Affinity

The 1-aryl-1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

CompoundTargetKi (µM)Reference
(S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinolinePCP binding site of NMDA receptor0.0374[3]
(R)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinolinePCP binding site of NMDA receptor~3.3 (90x less potent than S-enantiomer)[3]

The high enantioselectivity observed in these derivatives underscores the importance of the stereochemistry at the 1-position for NMDA receptor activity.

Anticancer Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have also been investigated as inhibitors of anti-apoptotic Bcl-2 family proteins, which are important targets in cancer therapy.

CompoundTargetKi (µM)Reference
Lead Compound 1Bcl-25.2

This suggests a potential role for the (R)-Tic scaffold in the development of novel anticancer agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of (R)-Tic and its derivatives.

Radioligand Binding Assays

1. Dopamine D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

    • Radioligand: [³H]Spiperone.

    • Non-specific binding determinant: 10 µM (+)-Butaclamol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, the test compound, [³H]Spiperone (at a concentration near its Kd), and the cell membrane preparation.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add (+)-butaclamol.

    • Incubate the plate for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can be calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Generalized workflow for a radioligand binding assay.
Functional Assays

2. Calcium Flux Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to receptor activation, which is a common downstream signaling event for many G-protein coupled receptors.

  • Materials:

    • HEK293 cells expressing the receptor of interest.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist and test compound solutions.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Seed HEK293 cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound (antagonist) or vehicle and incubate for the desired time.

    • Place the plate in the fluorescence plate reader and begin kinetic reading (Excitation: ~490 nm, Emission: ~525 nm).

    • After establishing a baseline, inject the agonist into the wells and continue recording the fluorescence signal.

    • Analyze the data by measuring the peak fluorescence response to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Studies

3. In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Guide cannula.

    • Syringe pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC system with an appropriate detector (e.g., electrochemical or fluorescence).

  • Procedure:

    • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement and allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.

    • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

    • Drug Administration: Administer the test compound via the desired route (e.g., systemic injection or reverse dialysis through the probe).

    • Post-Dose Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

    • Sample Analysis: Analyze the dialysate samples using HPLC to quantify the neurotransmitter concentrations.

    • Histology: At the end of the experiment, verify the correct placement of the microdialysis probe.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream

Simplified Dopamine D2 receptor signaling pathway.

Conclusion

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is a compelling structural motif for the design of novel therapeutic agents. While direct pharmacological data on the parent compound is not extensively documented, the diverse biological activities exhibited by its derivatives, particularly as dopamine and NMDA receptor ligands and as potential anticancer agents, highlight the significant potential of the (R)-Tic scaffold. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of (R)-Tic and its analogs, paving the way for the development of new and improved therapies for a range of diseases. Future research focusing on the systematic pharmacological profiling of the core (R)-Tic molecule is warranted to fully elucidate its intrinsic biological activities.

References

Exploratory

A Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse class of natural products that have captivated chemists and p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse class of natural products that have captivated chemists and pharmacologists for over a century. Their intricate molecular architectures and profound physiological effects have made them a fertile ground for discovery in the fields of medicine and organic synthesis. This technical guide provides an in-depth exploration of the discovery and history of THIQ alkaloids, with a focus on their isolation, synthesis, and biological mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the field.

The Dawn of Discovery: Early Isolations and Structural Elucidation

The story of THIQ alkaloids is intrinsically linked to the pioneering work of early natural product chemists. One of the most significant milestones was the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Sertürner in the early 19th century.[1] While the exact structure of morphine, a complex pentacyclic THIQ alkaloid, would not be fully elucidated until much later, its isolation marked the beginning of alkaloid chemistry.

Early methods for the extraction of morphine from opium involved straightforward acid-base extraction techniques. A common historical method involved treating raw opium with boiling water to dissolve the alkaloids, followed by the addition of slaked lime (calcium hydroxide) to precipitate non-morphine alkaloids. The morphine remained in solution and was subsequently precipitated by the addition of ammonium chloride.[2][3]

The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis

A pivotal moment in the history of THIQ chemistry was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. This powerful cyclization reaction provides a direct and versatile route to the tetrahydroisoquinoline core. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the heterocyclic ring system.[4] The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[4]

The original Pictet-Spengler reaction involved the synthesis of 1,2,3,4-tetrahydroisoquinoline from phenethylamine and dimethoxymethane using hydrochloric acid as a catalyst.[4] This reaction has since been extensively developed and applied to the synthesis of a vast array of naturally occurring and synthetic THIQ alkaloids.

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of THIQ alkaloids in plants is a testament to the elegance and efficiency of enzymatic catalysis. The central precursor for a vast number of these alkaloids is the amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a Pictet-Spengler-type condensation, catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed intermediate in the biosynthesis of many benzylisoquinoline alkaloids.

From (S)-norcoclaurine, a cascade of enzymatic reactions, including hydroxylations, methylations, and intramolecular cyclizations, leads to the incredible diversity of THIQ alkaloid structures. A key intermediate in many of these pathways is (S)-reticuline, which serves as a branch point for the biosynthesis of numerous important alkaloids, including morphine and codeine.

Key Classes of Tetrahydroisoquinoline Alkaloids and Their Biological Activities

The THIQ family encompasses a wide range of structural classes, each with its own characteristic biological activities.

  • Simple Tetrahydroisoquinolines: This class includes compounds like salsolinol, which is formed in the brain from the condensation of dopamine and acetaldehyde. Salsolinol has been implicated in the neurochemical changes associated with alcoholism and Parkinson's disease.[5]

  • Benzylisoquinoline Alkaloids: This is one of the largest and most well-known classes of THIQ alkaloids. It includes prominent members such as papaverine, a vasodilator, and the morphinan alkaloids.

  • Morphinan Alkaloids: This subclass, which includes morphine, codeine, and thebaine, is renowned for its potent analgesic properties. These alkaloids exert their effects by interacting with opioid receptors in the central nervous system.

  • Protoberberine Alkaloids: Berberine is a prominent member of this class and is known for its antimicrobial, anti-inflammatory, and anticancer activities. It interacts with a multitude of cellular targets and signaling pathways.

  • Bisbenzylisoquinoline Alkaloids: These complex molecules are formed by the dimerization of two benzylisoquinoline units and often exhibit potent biological activities.

Data Presentation

Table 1: Quantitative Yields of Berberine Extraction from Coptis chinensis
Extraction MethodSolvent SystemTotal Alkaloid Yield (mg/g)Reference
Ultrasound-Assisted Extraction75% Methanol108.2[6]
Ultrasound-Assisted Extraction75% Ethanol107.9[6]
Ultrasound-Assisted Extraction50% Ethanol109.1[6]
Ultrasound-Assisted ExtractionLactic Acid (96%)139.6[6]
Ultrasound-Assisted ExtractionMalic Acid (40%)133.0[6]
Ultrasound-Assisted ExtractionPyruvic Acid (88%)146.3[6]
Supercritical Fluid Extraction1,2-propanediol-modified CO26.91% - 7.53% (w/w)[7]
Table 2: Alkaloid Content in Papaver somniferum Varieties
AlkaloidContent Range (% of dry matter)Reference
Morphine0.42 - 1.66[8]
Codeine0.03 - 0.17[8]
Thebaine0.01 - 0.53[8]
Noscapine0.01 - 0.31[8]
Papaverine0.00 - 0.10[8]
Oripavine0.00 - 0.12[8]

Experimental Protocols

Protocol 1: Extraction and Isolation of Morphine from Papaver somniferum (General Method)

This protocol outlines a general acid-base extraction method for the isolation of morphine from opium poppy capsules.

Materials:

  • Dried and powdered opium poppy capsules

  • Water

  • Calcium hydroxide (slaked lime)

  • Ammonium chloride

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH4OH)

  • Chloroform

  • Methanol

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle or water bath

  • pH meter or pH paper

Procedure:

  • Extraction:

    • Suspend the powdered poppy capsules in water (e.g., 10 g of plant material in 100 mL of water).

    • Heat the mixture to boiling for 30-60 minutes with constant stirring.[2]

    • Allow the mixture to cool and then filter to remove the solid plant material.

  • Precipitation of Non-Morphine Alkaloids:

    • To the aqueous extract, add calcium hydroxide until the pH reaches approximately 11-12. This will precipitate many of the other alkaloids present.

    • Filter the solution to remove the precipitate. The filtrate contains the morphine as a soluble calcium salt.

  • Precipitation of Morphine:

    • To the filtrate, slowly add a saturated solution of ammonium chloride with stirring until the pH is lowered to approximately 8-9.

    • Morphine will precipitate out of the solution as a white solid.

    • Allow the precipitate to settle completely, then collect it by filtration.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude morphine precipitate in a dilute solution of hydrochloric acid (e.g., 2% HCl).

    • Wash the acidic solution with chloroform to remove any non-basic impurities. Discard the chloroform layer.

    • Make the aqueous solution basic (pH 9-10) with ammonium hydroxide.

    • Extract the morphine from the aqueous solution with chloroform or a mixture of chloroform and methanol.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain purified morphine.

  • Characterization:

    • The identity and purity of the isolated morphine should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Pictet-Spengler Synthesis of Salsolinol

This protocol describes a general procedure for the synthesis of salsolinol via the Pictet-Spengler reaction.

Materials:

  • 3-Methoxy-4-hydroxyphenethylamine hydrochloride

  • Acetaldehyde

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-methoxy-4-hydroxyphenethylamine hydrochloride in water.[9]

    • To this solution, add concentrated hydrochloric acid.[9]

  • Addition of Acetaldehyde:

    • While stirring, slowly add acetaldehyde to the reaction mixture.[9]

  • Reaction:

    • Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by TLC.[9]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.[9]

  • Extraction:

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[9]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[9]

  • Purification:

    • Purify the crude salsolinol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform).[9]

  • Characterization:

    • Confirm the structure and purity of the synthesized salsolinol using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Protocol 3: HPLC Quantification of Tetrahydroisoquinoline Alkaloids

This protocol provides a general framework for the quantitative analysis of THIQ alkaloids using HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or other suitable buffer

  • Triethylamine (as a modifier to reduce peak tailing)

  • Reference standards of the alkaloids to be quantified

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the reference standard for each alkaloid.

    • Dissolve the standards in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solutions.

  • Sample Preparation:

    • For plant extracts, accurately weigh the dried extract and dissolve it in a known volume of the mobile phase or a suitable solvent.

    • For synthetic reaction mixtures, dilute an aliquot of the mixture with the mobile phase.

    • Filter all samples and standard solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for the separation of THIQ alkaloids is a gradient of acetonitrile in an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0).[10]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C).

    • Detection Wavelength: The UV detection wavelength will depend on the specific alkaloids being analyzed but is often in the range of 280-350 nm.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solutions and determine the peak areas of the target alkaloids.

    • Calculate the concentration of the alkaloids in the samples using the calibration curve.

  • Method Validation:

    • The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Mandatory Visualization

Signaling Pathways

Berberine_Signaling_Pathway cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_JAK_STAT JAK-STAT Pathway Berberine Berberine AMPK AMPK mTOR mTOR p53 p53 COX2 COX2 NFkB NFkB CyclinD1 CyclinD1 Survivin Survivin Caspase3 Caspase3 Wnt_beta_catenin β-catenin GSK3b GSK-3β LRP5_6 LRP5/6 STAT3 STAT3 STAT5 STAT5 Proliferation Proliferation Apoptosis Apoptosis

Morphine_Signaling_Pathway cluster_Opioid_Receptor μ-Opioid Receptor (MOR) cluster_Downstream Downstream Effects Morphine Morphine MOR μ-Opioid Receptor G_protein Gi/o Protein Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Ca_channel Ca²⁺ Channel K_channel K⁺ Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Analgesia Analgesia

Codeine_Metabolism_and_Action cluster_CNS Central Nervous System Codeine Codeine CYP2D6 CYP2D6 (Liver Enzyme) Codeine->CYP2D6 Metabolized by Morphine Morphine mu_Opioid_Receptor μ-Opioid Receptor Morphine->mu_Opioid_Receptor Binds to CYP2D6->Morphine Analgesia Analgesia mu_Opioid_Receptor->Analgesia Cough_Suppression Cough Suppression mu_Opioid_Receptor->Cough_Suppression

Conclusion

The discovery and history of tetrahydroisoquinoline alkaloids is a rich narrative of scientific inquiry, spanning from the early days of natural product isolation to the modern era of synthetic chemistry and molecular pharmacology. The development of powerful synthetic methods like the Pictet-Spengler reaction has enabled the synthesis of a vast array of these complex molecules, facilitating detailed studies of their biological activities. As our understanding of the intricate signaling pathways modulated by THIQ alkaloids continues to grow, so too will the opportunities for the development of new therapeutic agents inspired by these fascinating natural products. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the ongoing story of tetrahydroisoquinoline alkaloids.

References

Foundational

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Constrained Amino Acid for Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid ((R)-Tic) is a conformationally constrained cyclic amino acid analog of phe...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid ((R)-Tic) is a conformationally constrained cyclic amino acid analog of phenylalanine.[1][2] Its rigid bicyclic structure significantly restricts the rotational freedom of the peptide backbone, making it a powerful tool in peptidomimetic design for inducing specific secondary structures, particularly β-turns.[1] This inherent rigidity is instrumental in developing more potent, selective, and stable peptide-based therapeutics by pre-organizing the peptide into a bioactive conformation, which can lead to enhanced receptor binding affinity and improved metabolic stability.[3][4]

Structural Impact and Conformational Control

The primary and most well-documented role of incorporating Tic into a peptide sequence is the induction and stabilization of β-turn conformations.[1] A β-turn is a critical secondary structure motif where the polypeptide chain reverses its direction, a key feature in the topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that favors the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, which is characteristic of a β-turn.[1]

The incorporation of Tic typically leads to the formation of a type I or type III β-turn, with the specific turn type being influenced by the surrounding amino acid sequence and the stereochemistry of the Tic residue.[1] The dihedral angles (φ and ψ) of the Tic residue and the subsequent amino acid are the key determinants of the resulting conformation.

Quantitative Conformational Data

The precise conformational effects of Tic incorporation can be elucidated through various analytical techniques. The following table summarizes key quantitative data from studies on Tic-containing peptides.

Peptide SequencePosition of TicDihedral Angle (φ)Dihedral Angle (ψ)Turn TypeAnalytical Method
H-Tyr-D-Tic-Phe-Phe-NH₂2-60.2°142.1°N/A (part of a larger constrained system)X-ray Crystallography

Table 1: Summary of conformational parameters of a Tic-containing peptide.[1]

Impact on Biological Activity: A Case Study with Endomorphin-2 Analogues

Endomorphin-2 (EM-2) is an endogenous opioid peptide that exhibits high affinity and selectivity for the μ-opioid receptor. However, its therapeutic application is limited by its poor metabolic stability. The incorporation of Tic has been investigated as a strategy to develop more potent and stable analogues of EM-2. In one study, replacing Proline at position 2 with Tic in an EM-2 analogue resulted in a significant increase in binding affinity for the μ-opioid receptor. This enhanced affinity is attributed to the β-turn induced by Tic, which pre-organizes the peptide into a conformation favorable for receptor binding.[1]

PeptideSequenceμ-Opioid Receptor Binding Affinity (Ki, nM)
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH₂0.69
EM-2 AnalogueH-Tyr-Tic-Phe-Phe-NH₂0.18

Table 2: Comparison of μ-opioid receptor binding affinities of Endomorphin-2 and a Tic-containing analogue.[1] This represents a four-fold increase in binding affinity, underscoring the profound impact of Tic-induced conformational constraint on biological activity.[1]

Experimental Protocols

The synthesis of (R)-Tic, its incorporation into peptides, and the subsequent analysis of the resulting peptidomimetics require a suite of specialized experimental procedures.

Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

Various synthetic approaches for the construction of Tic derivatives have been reported.[2][5] One common method involves the Pictet-Spengler reaction using an optically active phenylalanine derivative.[6] The degree of racemization during this reaction can be determined by ¹H-NMR spectroscopy of the corresponding methyl ester in the presence of a chiral shift reagent.[6] Optically pure (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be obtained through fractional crystallization of its benzyl ester p-toluenesulfonate, followed by catalytic debenzylation.[6] A similar procedure can be used to prepare the (3R)-enantiomer.[6]

Incorporation of (R)-Tic into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Tic into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols.[1][4]

Materials:

  • Fmoc-protected amino acids

  • (R)-Tic derivative suitable for SPPS

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/water)[7]

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (or Tic derivative) using a coupling reagent and a base. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[7]

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether.[4] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Lyophilization: Lyophilize the purified peptide to obtain a dry powder.[1]

G Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_AA->Coupling Tic (R)-Tic Derivative Tic->Coupling Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Tic-Containing Peptide Purification->Final_Peptide

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[1][8]

Sample Preparation:

  • Synthesize and purify the Tic-containing peptide.[1]

  • Lyophilize the purified peptide.[1]

  • Dissolve the peptide in a deuterated solvent (e.g., DMSO-d6 or CD3OH) to a final concentration of 1-5 mM.[1]

NMR Experiments:

  • 1D ¹H NMR: To check for sample purity and overall folding.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).[1]

Structure Calculation:

  • Assign all proton, carbon, and nitrogen resonances using a combination of 2D NMR spectra.[1]

  • Identify and quantify NOE cross-peaks from the NOESY spectrum to generate a list of inter-proton distance restraints.[1]

  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[1]

  • Analyze the resulting structures to determine the dihedral angles of the Tic residue and the overall peptide conformation.[1]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[1][10]

Methodology:

  • Crystallization: Dissolve the purified Tic-containing peptide in a suitable solvent at a high concentration.[1] Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain single, well-diffracting crystals.[1][11]

  • Data Collection: Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.[1] Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect a complete set of diffraction data as the crystal is rotated.[1]

  • Structure Determination and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[1] Solve the phase problem using methods such as molecular replacement or anomalous diffraction.[10] Build an atomic model into the resulting electron density map and refine the model against the diffraction data.[1]

G cluster_peptide Peptide Backbone cluster_turn β-Turn Formation N_term N-terminus AA1 Amino Acid (i-1) N_term->AA1 C_term C-terminus Tic (R)-Tic (i) AA1->Tic AA3 Amino Acid (i+1) Tic->AA3 AA4 Amino Acid (i+2) Tic->AA4  H-bond AA3->AA4 AA4->C_term H_bond Hydrogen Bond (i to i+3)

Biological Assays

Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[3]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., μ- and δ-opioid receptors).[3]

  • Radioligand (e.g., [³H]DAMGO for μ-receptors).[3]

  • Test compounds (Tic-containing peptide and native peptide).[3]

  • Binding buffer and wash buffer.[3]

  • Glass fiber filters.[3]

  • Scintillation counter.[3]

Procedure:

  • Prepare serial dilutions of the test compounds.[3]

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.[3]

  • To determine non-specific binding, add a high concentration of a non-labeled ligand.[3]

  • After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[3]

  • Wash the filters with ice-cold wash buffer.[3]

  • Measure the radioactivity on the filters using a scintillation counter.[3]

  • Calculate the specific binding and determine the IC₅₀ value, which is then used to calculate the Ki.[3]

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, which is typically for Gi-coupled receptors like opioid receptors.[3]

Materials:

  • Cells expressing the receptor of interest.[3]

  • Test compounds.[3]

  • Forskolin (an adenylate cyclase activator).[3]

  • cAMP assay kit.[3]

Procedure:

  • Seed the cells in a multi-well plate and grow to confluence.[3]

  • Pre-incubate the cells with serial dilutions of the test compounds.[3]

  • Add a fixed concentration of forskolin to stimulate cAMP production.[3]

  • After a specified incubation time, lyse the cells and measure the cAMP levels using the assay kit.[3]

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is a measure of its functional activity.

Signaling Pathways

The incorporation of Tic can significantly influence how a peptide interacts with its biological target, thereby modulating downstream signaling pathways. For instance, Tic-containing opioid peptides can modulate G-protein coupled receptor (GPCR) signaling. The stabilization of a bioactive conformation by Tic can enhance the peptide's affinity and efficacy in initiating such cascades.[1]

G Peptide Tic-Containing Peptide GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Conclusion

The incorporation of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is a highly effective strategy in peptidomimetic design for inducing and stabilizing β-turn conformations.[1] This conformational constraint can lead to a significant enhancement of a peptide's biological activity, as demonstrated by increased receptor binding affinity.[1][3] The precise structural consequences of Tic incorporation can be rigorously characterized using a combination of NMR spectroscopy, X-ray crystallography, and circular dichroism. The ability to rationally design peptides with predefined three-dimensional structures using constrained amino acids like Tic is a cornerstone of modern drug discovery, enabling the development of more potent, selective, and stable peptide-based therapeutics.[1]

References

Exploratory

The Natural Occurrence of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (R-THIC), a conformationally constrained analog of the amino acid D-phenylalanine, is a he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (R-THIC), a conformationally constrained analog of the amino acid D-phenylalanine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid structure provides a valuable scaffold for the design of peptidomimetics and other bioactive molecules. While extensively studied from a synthetic perspective, the natural occurrence of R-THIC and its derivatives is a subject of growing importance, offering insights into novel biosynthetic pathways and potential new sources for pharmacologically active compounds. This technical guide provides an in-depth overview of the known natural sources, biosynthesis, and experimental protocols related to the isolation and characterization of THIC and its naturally occurring analogs.

Natural Occurrence and Quantitative Data

Direct evidence for the natural occurrence of the specific enantiomer (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in significant quantities within a natural source remains to be definitively established in the scientific literature. However, a body of research strongly supports the natural presence of the core 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid structure and its derivatives, particularly within the plant kingdom.

The most compelling evidence comes from studies on the seeds of the velvet bean, Mucuna pruriens (L.) DC., a legume known for its high concentration of L-DOPA and various alkaloids.[1][2] Phytochemical investigations of Mucuna pruriens seeds have led to the isolation and identification of several tetrahydroisoquinoline carboxylic acid derivatives.

Table 1: Tetrahydroisoquinoline Carboxylic Acid Derivatives Identified in Mucuna pruriens Seeds

Compound NameMolecular FormulaSourceReference(s)
3-carboxy-1,2,3,4-tetrahydroisoquinolineC₁₀H₁₁NO₂Seeds[2]
(-)-1-methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineC₁₁H₁₃NO₄Seeds[2]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₂H₁₅NO₄Seeds[3]
1,1-dimethyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineC₁₂H₁₅NO₄Seeds[2]
1,1-dimethyl-3-carboxy-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinolineC₁₂H₁₅NO₄Seeds[2]

Note: The stereochemistry of the 3-carboxy-1,2,3,4-tetrahydroisoquinoline isolated from Mucuna pruriens is not always specified in the literature.

Currently, there is a lack of quantitative data in the published literature regarding the concentration of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in any natural source.

Biosynthesis

The biosynthesis of tetrahydroisoquinoline alkaloids in plants is widely accepted to proceed through the Pictet-Spengler reaction .[4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.

In the case of the tetrahydroisoquinoline carboxylic acids found in Mucuna pruriens, the primary precursor is believed to be L-DOPA (L-3,4-dihydroxyphenylalanine) , which is abundant in the seeds. The biosynthesis of the core 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid structure likely involves the condensation of L-DOPA with an endogenous aldehyde, such as formaldehyde or its biological equivalent.

Biosynthesis of Tetrahydroisoquinoline-3-carboxylic Acid cluster_0 Precursors cluster_1 Pictet-Spengler Reaction cluster_2 Product L-DOPA L-DOPA Schiff_Base Schiff Base Intermediate L-DOPA->Schiff_Base + Aldehyde Endogenous Aldehyde (e.g., Formaldehyde) Aldehyde->Schiff_Base Cyclization Intramolecular Electrophilic Substitution Schiff_Base->Cyclization Spontaneous or Enzyme-catalyzed THIC 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid Cyclization->THIC

Proposed biosynthetic pathway of the core THIC structure.

The formation of derivatives, such as the 6,7-dimethoxy and 1-methyl substituted compounds, would involve subsequent enzymatic modifications, including methylation and reactions with other aldehydes or ketones. The stereoselectivity of the naturally occurring compounds, often found as single enantiomers, suggests that the Pictet-Spengler reaction and subsequent modifications are likely catalyzed by specific enzymes.

Experimental Protocols

General Extraction and Isolation Workflow

The following workflow is a composite based on established methods for extracting alkaloids from Mucuna pruriens seeds.

Extraction and Isolation Workflow Start Mucuna pruriens Seeds Drying Shade Drying and Powdering Start->Drying Defatting Defatting with a non-polar solvent (e.g., n-hexane, acetone) Drying->Defatting Extraction Maceration or Soxhlet Extraction with a polar solvent (e.g., Methanol, Ethanol-Water) Defatting->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, Preparative HPLC) Crude_Extract->Purification Fractions Collection of Fractions Purification->Fractions Analysis Spectroscopic Analysis (NMR, MS, IR) Fractions->Analysis Isolated_Compound Isolated Tetrahydroisoquinoline Carboxylic Acid Derivative Analysis->Isolated_Compound

General workflow for the extraction and isolation of THIC derivatives.

Key Methodological Considerations:
  • Plant Material Preparation: Seeds should be dried in the shade to preserve thermolabile compounds and then ground into a fine powder to increase the surface area for extraction.

  • Defatting: A preliminary extraction with a non-polar solvent like n-hexane or acetone is crucial to remove lipids, which can interfere with subsequent extraction and purification steps.

  • Extraction Solvent: A polar solvent is required to extract the target amino acid-like compounds. Methanol or a mixture of ethanol and water (e.g., 1:1 v/v) has been shown to be effective. The addition of an antioxidant like ascorbic acid during extraction can help prevent the oxidation of phenolic compounds like L-DOPA and its derivatives.

  • Purification: Column chromatography using silica gel or other stationary phases is a common initial purification step. Gradient elution with a solvent system such as chloroform-methanol is often employed. For final purification and isolation of individual compounds, preparative High-Performance Liquid Chromatography (HPLC) is typically necessary.

  • Characterization: The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in any signaling pathways. Research on the biological activities of THIC and its derivatives has primarily focused on their potential as pharmacological agents, particularly in the context of their structural similarity to known neurotransmitters and other bioactive molecules. Further investigation is required to determine if this compound plays a role in endogenous signaling processes.

Conclusion

The natural occurrence of the 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid scaffold is evident from its isolation from Mucuna pruriens seeds. While the specific (R)-enantiomer has not been definitively quantified from a natural source, the presence of the core structure and its derivatives strongly suggests a natural biosynthetic origin, likely via a Pictet-Spengler reaction involving L-DOPA. The experimental protocols developed for the isolation of related alkaloids from Mucuna pruriens provide a robust framework for the targeted isolation of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. Further research is needed to quantify its presence in various natural sources, fully elucidate its biosynthetic pathway, and explore its potential role in biological signaling. This knowledge will be invaluable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Foundational

Spectroscopic and Synthetic Profile of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (R)-1,2,3,4-Tetra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, a constrained analog of the amino acid D-phenylalanine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives. Due to the limited availability of experimental data for the free (R)-acid in the public domain, data for closely related derivatives are also presented for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
(±)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Predicted)DMSO-d69.89 (brs, 1H, exchangeable, NH), 10.06 (brs, 1H, exchangeable, OH), 7.25-7.27 (m, 4H, 4*ArH), 4.39 (m, 1H, CH), 4.27 (s, 2H, CH₂), 3.28-3.34 (m, 1H, CH), 3.10-3.18 (m, 1H, CH)[1]
Methyl (3S)-N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylateCDCl₃Signals for two rotamers observed.[2]
3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidD₂O + F₃CCOOD7.53 (d, J = 8.0 Hz, 1H, H-5), 7.43 (d, J = 8.0 Hz, 1H, H-8), 7.22 (t, J = 8.0 Hz, 1H, H-7), 7.13 (t, J = 7.6 Hz, 1H, H-6)[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidD₂O + F₃CCOOD122.9 (C-7), 120.0 (C-6), 118.2 (C-5), 111.9 (C-8)[3]
Methyl (3S)-N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylateCDCl₃Data for two rotamers available in cited literature.[2]
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Secondary Amine)3500-3300 (medium)
C-H (Aromatic)3100-3000 (sharp)
C-H (Aliphatic)3000-2850 (sharp)
C=O (Carboxylic Acid)1725-1700 (strong)
C=C (Aromatic)1600-1450 (medium)
C-N (Amine)1350-1000 (medium)
C-O (Carboxylic Acid)1320-1210 (strong)
Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is not available in the public domain. The predicted molecular weight is 177.19 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) and fragmentation of the tetrahydroisoquinoline ring system.

Experimental Protocols

Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for the synthesis of tetrahydroisoquinolines.[4][5][6][7] This procedure outlines the synthesis of the target molecule from D-phenylalanine and formaldehyde.

Materials:

  • D-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-phenylalanine in concentrated hydrochloric acid.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O with a suitable internal standard (e.g., TMS). Data is processed using standard NMR software.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the characterization of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

pictet_spengler_synthesis D_Phe D-Phenylalanine Intermediate Iminium Ion Intermediate D_Phe->Intermediate + HCHO, H⁺ HCHO Formaldehyde HCHO->Intermediate Product (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic acid Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler synthesis of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Synthesis Pictet-Spengler Reaction Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Structure IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Final Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: General workflow for synthesis and characterization.

References

Exploratory

Stereochemistry of 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Tic), a conformationally constrained analog of the amino acid phe...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine, is a pivotal scaffold in medicinal chemistry and drug discovery. Its rigid structure imparts favorable pharmacological properties, making it a valuable component in the design of peptidomimetics and other therapeutic agents. The stereochemistry at the C3 position is a critical determinant of its biological activity, with the (S) and (R)-enantiomers often exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of Tic, including its synthesis, chiral resolution, and the stereoselective nature of its biological interactions.

Synthesis of Racemic 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

The most common and effective method for the synthesis of racemic 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Pictet-Spengler Synthesis of Racemic Tic

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Carbon

  • Ethanol

  • Diethyl Ether

Procedure:

  • A solution of L-phenylalanine (e.g., 16.5 g, 0.1 mol) in water (100 mL) and concentrated hydrochloric acid (25 mL) is prepared.

  • To this solution, a 37% aqueous solution of formaldehyde (10 mL, 0.12 mol) is added.

  • The reaction mixture is heated at reflux for a period of 4 hours.

  • After reflux, the solution is cooled and treated with activated carbon to decolorize it.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is then dissolved in a minimal amount of hot water and neutralized with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

  • The crude racemic 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is collected by filtration, washed with cold water, and then with ethanol and diethyl ether.

  • The product is dried under vacuum to yield the racemic Tic.

Chiral Resolution of (R,S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

The separation of the racemic mixture of Tic into its individual enantiomers is crucial for evaluating their specific biological activities. The most widely used method for this is diastereomeric salt formation with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

Materials:

  • Racemic 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

  • (+)-Tartaric acid

  • Methanol

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

Procedure:

  • Racemic Tic (e.g., 1.77 g, 10 mmol) is dissolved in hot methanol.

  • A solution of (+)-tartaric acid (e.g., 1.50 g, 10 mmol) in hot methanol is added to the Tic solution.

  • The mixture is allowed to cool slowly to room temperature, and then chilled in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, the ((+)-tartrate salt of one of the Tic enantiomers).

  • The crystals are collected by filtration and washed with a small amount of cold methanol. This salt is typically recrystallized from methanol to improve diastereomeric purity.

  • To recover the enantiomerically enriched Tic, the diastereomeric salt is dissolved in water and treated with an aqueous solution of NaOH until the pH is basic.

  • The liberated free base of Tic is then precipitated by adjusting the pH to its isoelectric point with HCl.

  • The precipitated enantiomer is collected by filtration, washed with cold water, and dried.

  • The mother liquor, containing the more soluble diastereomeric salt, can be processed in a similar manner to isolate the other enantiomer. The specific enantiomer that crystallizes first depends on the resolving agent and crystallization conditions.

Physicochemical Properties of Stereoisomers

The stereoisomers of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid exhibit distinct physicochemical properties, which are essential for their characterization and analysis.

Property(R,S)-Tic (Racemate)(S)-(-)-Tic(R)-(+)-Tic
Melting Point (°C) 258-262[1]Not specifiedNot specified
Specific Rotation -163° (c=2 in 1N NaOH)Not specified
Appearance White powder[1]SolidSolid
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol 177.20 g/mol 177.20 g/mol

Stereoselectivity in Biological Activity: Inhibition of Bcl-2/Mcl-1

Recent studies have highlighted the potential of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives as inhibitors of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1. These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of these proteins can restore the natural process of programmed cell death (apoptosis). The stereochemistry of the Tic scaffold is expected to play a crucial role in the binding affinity and inhibitory potency against these protein targets.

Signaling Pathway of Apoptosis Induction by Bcl-2/Mcl-1 Inhibition

The following diagram illustrates the simplified signaling pathway of apoptosis induction following the inhibition of Bcl-2 and Mcl-1.

Bcl2_Mcl1_Inhibition_Pathway cluster_Inhibitors Therapeutic Intervention cluster_Mitochondria Mitochondrial Regulation of Apoptosis cluster_Cytosol Cytosolic Apoptotic Cascade Tic_Derivative Tic-based Inhibitor ((S) or (R) enantiomer) Bcl2 Bcl-2 Tic_Derivative->Bcl2 inhibition Mcl1 Mcl-1 Tic_Derivative->Mcl1 inhibition Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibition Mcl1->Bax_Bak inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Inhibition of Bcl-2/Mcl-1 by Tic derivatives disrupts the sequestration of pro-apoptotic proteins Bax/Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Conclusion

The stereochemistry of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is a fundamental aspect that dictates its utility in drug design and development. The ability to synthesize the racemic compound and efficiently resolve it into its constituent enantiomers allows for the detailed investigation of their individual pharmacological properties. As demonstrated by the inhibition of the Bcl-2 family of proteins, the specific spatial arrangement of substituents on the chiral center of Tic is critical for its molecular recognition by biological targets. This technical guide provides researchers and scientists with the foundational knowledge and experimental frameworks necessary to explore the rich stereochemical landscape of this important molecule and its derivatives in the pursuit of novel therapeutics.

References

Protocols & Analytical Methods

Method

Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a constrained analog of the amino acid D-phenylalanine. This chiral heterocyclic compound, often abbreviated as (R)-Tic, is a valuable building block in medicinal chemistry and drug development due to its use in creating peptidomimetics with enhanced conformational stability and biological activity. The primary synthetic route detailed herein is the diastereoselective Pictet-Spengler reaction, a well-established method for the construction of tetrahydroisoquinoline frameworks. This protocol focuses on the reaction of D-phenylalanine with formaldehyde under acidic conditions, which provides a direct and efficient pathway to the desired (R)-enantiomer.

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is a non-proteinogenic amino acid that has garnered significant interest in the field of drug design. Its rigid structure, which locks the side chain of phenylalanine into a specific conformation, is a powerful tool for probing peptide-receptor interactions and for the design of enzyme inhibitors and other therapeutic agents. The synthesis of enantiomerically pure (R)-Tic is crucial for these applications, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][2] When a chiral amino acid such as D-phenylalanine is used as the β-arylethylamine, the reaction can proceed with high diastereoselectivity, affording the corresponding tetrahydroisoquinoline-3-carboxylic acid with the desired stereochemistry.

Synthetic Pathway and Mechanism

The synthesis of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is achieved through the Pictet-Spengler reaction of D-phenylalanine with formaldehyde. The reaction proceeds through the initial formation of a Schiff base between the amino group of D-phenylalanine and formaldehyde. Under acidic conditions, this Schiff base is protonated to form a reactive iminium ion. The electron-rich aromatic ring of the phenylalanine moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the new six-membered ring of the tetrahydroisoquinoline system. The stereochemistry at the C-3 position is retained from the starting D-phenylalanine.

Pictet-Spengler_Reaction cluster_0 Reactants cluster_1 Intermediate cluster_2 Product D_Phe D-Phenylalanine Iminium Iminium Ion D_Phe->Iminium + Formaldehyde + H+ Formaldehyde Formaldehyde R_Tic (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic acid Iminium->R_Tic Intramolecular Cyclization

Caption: Pictet-Spengler synthesis of (R)-Tic.

Experimental Protocols

Protocol 1: Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

This protocol describes the acid-catalyzed Pictet-Spengler cyclization of D-phenylalanine with formaldehyde.

Materials:

  • D-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled Water

  • Activated Carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-phenylalanine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot water.

    • Add activated carbon and heat the solution for a short period to decolorize.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with cold ethanol and then dry under vacuum.

Protocol 2: Determination of Enantiomeric Excess

The enantiomeric purity of the synthesized (R)-Tic can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • Synthesized (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

  • Chiral HPLC column (e.g., Chiralpak IA or equivalent)

  • Mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of trifluoroacetic acid - the exact composition should be optimized for the specific column)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column.

  • Data Analysis: Analyze the resulting chromatogram. The two enantiomers will have different retention times. Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers.

Data Presentation

Table 1: Summary of Reaction Parameters and Results for the Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

ParameterValue
Starting MaterialD-Phenylalanine
ReagentFormaldehyde (37% aq.)
CatalystConcentrated HCl
SolventWater
Reaction Temperature100-110 °C (Reflux)
Reaction Time4-6 hours
Typical Yield60-75%
Enantiomeric Excess (e.e.)>95%
Purification MethodRecrystallization

Table 2: Characterization Data for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

AnalysisResult
Appearance White crystalline solid
Melting Point >300 °C (decomposes)
¹H NMR (D₂O)δ 7.20-7.40 (m, 4H, Ar-H), 4.35 (s, 2H, Ar-CH₂-N), 4.20 (t, 1H, N-CH-COOH), 3.40-3.60 (m, 2H, Ar-CH₂-CH)
Optical Rotation [α]D > +90° (c=1, 1N HCl)

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: D-Phenylalanine + Formaldehyde reaction Pictet-Spengler Reaction (HCl, Reflux) start->reaction workup Work-up & Concentration reaction->workup recrystallization Recrystallization (Water/Ethanol) workup->recrystallization characterization Characterization (NMR, MP) recrystallization->characterization hplc Chiral HPLC (Enantiomeric Excess) recrystallization->hplc

Caption: Workflow for (R)-Tic synthesis.

Conclusion

The Pictet-Spengler reaction of D-phenylalanine provides a reliable and efficient method for the synthesis of enantiomerically enriched (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. The detailed protocols and data presented in this document serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this important chiral building block for the creation of novel peptidomimetics and other therapeutic agents. Careful execution of the experimental procedure and purification steps is essential to obtain a product with high chemical and stereochemical purity.

References

Application

Asymmetric Synthesis of (R)-Tic: A Detailed Protocol for Researchers

Application Notes (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as (R)-Tic, is a conformationally constrained analog of the amino acid phenylalanine. Its rigid structure makes it a valuable buildin...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as (R)-Tic, is a conformationally constrained analog of the amino acid phenylalanine. Its rigid structure makes it a valuable building block in medicinal chemistry and drug development, where it is incorporated into peptides and small molecules to enhance biological activity, selectivity, and metabolic stability. The asymmetric synthesis of (R)-Tic is of paramount importance to access enantiomerically pure compounds for pharmaceutical applications.

This document provides a detailed protocol for the asymmetric synthesis of (R)-Tic, primarily focusing on the catalytic asymmetric Pictet-Spengler reaction. This method offers a direct and efficient route to the desired product with high enantioselectivity. The protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

The presented protocol utilizes a chiral phosphoric acid (CPA) catalyst to induce enantioselectivity in the cyclization of a D-phenylalanine derivative. Chiral phosphoric acids have emerged as powerful catalysts for a wide range of asymmetric transformations, including the Pictet-Spengler reaction, due to their ability to act as chiral Brønsted acids, activating the substrate and controlling the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction for the Synthesis of (R)-Tic Methyl Ester

This protocol describes the synthesis of the methyl ester of (R)-Tic, which can be subsequently hydrolyzed to the final carboxylic acid. The starting material is N-Boc-D-phenylalanine, which is first converted to its methyl ester and then subjected to the catalytic asymmetric Pictet-Spengler reaction.

Step 1: Synthesis of N-Boc-D-phenylalanine Methyl Ester

  • To a solution of N-Boc-D-phenylalanine (1 equivalent) in methanol (MeOH), add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-D-phenylalanine methyl ester as a white solid.

Step 2: Catalytic Asymmetric Pictet-Spengler Reaction

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).

  • Add a solution of N-Boc-D-phenylalanine methyl ester (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a formaldehyde source, such as paraformaldehyde (1.5 equivalents).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-(R)-Tic methyl ester.

Step 3: Deprotection to (R)-Tic

  • Dissolve the N-Boc-(R)-Tic methyl ester in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane, or aqueous HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours to remove the Boc protecting group.

  • For the hydrolysis of the methyl ester, treat the resulting amino ester with an aqueous base (e.g., lithium hydroxide in a mixture of THF and water).

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with aqueous HCl.

  • The product, (R)-Tic, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Summary of a Representative Asymmetric Synthesis of (R)-Tic Derivative

StepStarting MaterialKey Reagents/CatalystProductYield (%)Enantiomeric Excess (ee%)
1N-Boc-D-phenylalanineSOCl₂, MeOHN-Boc-D-phenylalanine methyl ester>95N/A
2N-Boc-D-phenylalanine methyl esterParaformaldehyde, Chiral Phosphoric AcidN-Boc-(R)-Tic methyl ester70-9090-99
3N-Boc-(R)-Tic methyl esterTFA, LiOH(R)-Tic85-95>99 (after recrystallization)

Note: The yields and enantiomeric excess are representative values and may vary depending on the specific reaction conditions and the chiral catalyst used.

Mandatory Visualization

Asymmetric_Synthesis_of_R_Tic cluster_0 Step 1: Esterification cluster_1 Step 2: Asymmetric Pictet-Spengler Reaction cluster_2 Step 3: Deprotection & Hydrolysis N-Boc-D-phenylalanine N-Boc-D-phenylalanine SOCl2_MeOH SOCl2, MeOH N-Boc-D-phenylalanine->SOCl2_MeOH N-Boc-D-phenylalanine_methyl_ester N-Boc-D-phenylalanine methyl ester SOCl2_MeOH->N-Boc-D-phenylalanine_methyl_ester Reaction_Mixture_PS Reaction N-Boc-D-phenylalanine_methyl_ester->Reaction_Mixture_PS Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Mixture_PS Chiral_Catalyst Chiral Phosphoric Acid Chiral_Catalyst->Reaction_Mixture_PS N-Boc-R-Tic_methyl_ester N-Boc-(R)-Tic methyl ester Deprotection 1. TFA 2. LiOH, H2O 3. HCl (aq) N-Boc-R-Tic_methyl_ester->Deprotection Reaction_Mixture_PS->N-Boc-R-Tic_methyl_ester R-Tic (R)-Tic Deprotection->R-Tic

Caption: Workflow for the asymmetric synthesis of (R)-Tic.

Drug_Development_Pathway Start Identification of Constrained Amino Acid Need Synthesis Asymmetric Synthesis of (R)-Tic Start->Synthesis Incorporation Incorporation into Peptide/Small Molecule Library Synthesis->Incorporation Screening Biological Screening (Activity & Selectivity) Incorporation->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug Approved Drug Clinical_Trials->Drug

Caption: Role of (R)-Tic synthesis in drug development.

Method

Application of (R)-Tic in Peptide Mimetic Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as (R)-Tic, is a conformationally constrained cyclic amino acid analogue o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as (R)-Tic, is a conformationally constrained cyclic amino acid analogue of phenylalanine. Its rigid structure makes it a valuable tool in peptidomimetic design, enabling the synthesis of molecules with enhanced metabolic stability, receptor selectivity, and bioavailability compared to their natural peptide counterparts. The incorporation of (R)-Tic can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. This document provides detailed application notes and experimental protocols for the use of (R)-Tic in the design of peptidomimetics targeting various receptors, including bradykinin, opioid, and melanocortin receptors.

Key Applications of (R)-Tic in Peptidomimetics

The unique structural properties of (R)-Tic have been exploited to develop potent and selective modulators for several G protein-coupled receptors (GPCRs).

Bradykinin B1 Receptor Antagonists

The bradykinin B1 receptor is a key player in inflammatory responses and pain signaling. Its expression is induced by tissue injury and inflammatory mediators.[1] Peptidomimetics containing (R)-Tic have been designed as potent and selective antagonists of the B1 receptor, showing promise for the treatment of chronic pain and inflammation. A notable example is the antagonist B9958.[2]

Opioid Receptor Antagonists

Opioid receptors are the primary targets for opioid analgesics, but their activation is also associated with severe side effects. (R)-Tic has been a crucial component in the development of selective opioid receptor antagonists, such as JDTic, a potent and selective kappa-opioid receptor antagonist.[3][4] The constrained nature of (R)-Tic helps to lock the peptidomimetic into a conformation that favors binding to the receptor's antagonist state.

Melanocortin Receptor Agonists

The melanocortin receptors are involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function.[5] Tetrapeptides incorporating (R)-Tic have been explored as agonists for melanocortin receptors, demonstrating the versatility of this building block in designing ligands with diverse pharmacological profiles.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for representative (R)-Tic-containing peptidomimetics, providing a basis for comparison of their biological activities.

Table 1: Bradykinin B1 Receptor Antagonists

CompoundStructureReceptor Affinity (pA2)Reference
AcLys[D-βNal7, Ile8]des-Arg9-bradykininN/A8.5 (rabbit aorta)[7]
Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin (B9958)N/APotent Antagonist[2]
B10324 (F5c-B9958)N/AHigh Antagonist Activity[8]

Table 2: Opioid Receptor Antagonists

CompoundReceptorAntagonist Potency (Ke, nM)Selectivity (vs. μ/δ)Reference
JDTicκ0.03High[3][4]
JDTic Analog 4aκ0.69High[9]
JDTic Analog 4cκ0.033High[9]
JDTic Analog 4fκ0.023154 (vs. μ), 5600 (vs. δ)[9]

Table 3: Melanocortin Receptor Agonists

CompoundReceptorAgonist Potency (EC50, nM)Antagonist Potency (pA2)Reference
Ac-His-(pI)DPhe-Arg-Trp-NH2mMC4R25-[5]
Ac-Arg-Arg-(pI)DPhe-Tic-NH2 (18)mMC3R< 73-[6]
Ac-His-Arg-(pI)DPhe-Tic-NH2 (1)mMC3R< 73-[6]
Ac-Arg-Arg-(pI)DPhe-DNal(2')-NH2 (41)mMC3R< 73-[6]
COR1-25 (Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH2)mMC4R-Potent Antagonist[10]

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the receptors targeted by (R)-Tic-containing peptidomimetics.

Bradykinin_B1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R Bradykinin B1 Receptor Gq Gq B1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Inflammation Inflammation Pain Ca_release->Inflammation PKC->Inflammation Ligand des-Arg⁹-Bradykinin (Agonist) Ligand->B1R Activates Antagonist (R)-Tic Peptidomimetic (Antagonist) Antagonist->B1R Blocks

Bradykinin B1 Receptor Signaling Pathway

Opioid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OpioidR Opioid Receptor (e.g., κOR) Gi Gi OpioidR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP ↓ cAMP Neurotransmitter_release ↓ Neurotransmitter Release Hyperpolarization Hyperpolarization PKA ↓ PKA cAMP->PKA Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia Ligand Opioid Agonist Ligand->OpioidR Activates Antagonist (R)-Tic Peptidomimetic (e.g., JDTic) Antagonist->OpioidR Blocks Melanocortin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCR Melanocortin Receptor (e.g., MC4R) Gs Gs MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., satiety signals) CREB->Gene_Expression Regulates Ligand α-MSH (Agonist) Ligand->MCR Activates Agonist (R)-Tic Peptidomimetic (Agonist) Agonist->MCR Activates Pictet_Spengler_Workflow Start Start: (R)-Phenylalanine Dissolve Dissolve in Methanol Start->Dissolve Add_HCl Add conc. HCl (catalyst) Dissolve->Add_HCl Add_Formaldehyde Add Formaldehyde Add_HCl->Add_Formaldehyde Reflux Reflux for 4-6 hours Add_Formaldehyde->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Evaporate Methanol Cool->Evaporate Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry End End: (R)-Tic•HCl Dry->End

References

Application

Application Notes and Protocols for Solid-Phase Synthesis Utilizing (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

Introduction (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, herein referred to as (R)-Tic, is a conformationally constrained, cyclic analog of phenylalanine.[1] Its rigid structure is of significant interest in me...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, herein referred to as (R)-Tic, is a conformationally constrained, cyclic analog of phenylalanine.[1] Its rigid structure is of significant interest in medicinal chemistry and drug development for the design of peptides and peptidomimetics with enhanced biological activity, receptor selectivity, and metabolic stability. The incorporation of (R)-Tic into a peptide backbone can induce specific secondary structures, making it a valuable tool for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for the incorporation of Fmoc-(R)-Tic-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Given the sterically hindered nature of this amino acid, special considerations for coupling conditions are addressed to ensure high yields and purity of the final peptide product.[2]

Challenges in the Solid-Phase Synthesis of (R)-Tic-Containing Peptides

The primary challenge in incorporating (R)-Tic into a peptide sequence is the steric hindrance presented by its bulky, cyclic structure. This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and decreased overall yield. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is often necessary.[3] Microwave-assisted SPPS can also be a valuable technique to drive difficult couplings to completion.[2]

Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

While direct comparative studies for (R)-Tic are limited, data from other sterically hindered amino acids can provide valuable insights into the selection of an appropriate coupling reagent. The following table summarizes the expected performance of common coupling reagents for challenging couplings.

Coupling Reagent CombinationReagent TypeRelative ReactivityTypical Coupling Time for Hindered ResiduesKey Advantages & Disadvantages
HATU / DIPEA Aminium/Uronium SaltVery High30 - 120 minAdvantages: High efficiency, fast reaction rates, low racemization.[4] Disadvantages: Higher cost.
HBTU / HOBt / DIPEA Aminium/Uronium SaltHigh60 - 240 minAdvantages: Widely used, effective for many sequences.[5] Disadvantages: Can be less effective than HATU for extremely difficult couplings.
DIC / Oxyma Carbodiimide / AdditiveModerate to High60 min - overnightAdvantages: Cost-effective, soluble urea byproduct.[3] Disadvantages: Generally slower than aminium/uronium salts.
PyBOP / DIPEA Phosphonium SaltHigh60 - 240 minAdvantages: Effective for hindered couplings. Disadvantages: Potential for side reactions if not used correctly.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and are adapted for the incorporation of the sterically hindered (R)-Tic. A manual synthesis approach is detailed, which can be adapted for automated peptide synthesizers.

General Workflow for Fmoc-SPPS

The overall workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis is depicted below. This cycle is repeated for each amino acid in the sequence.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-(R)-Tic-OH + Activator) Washing1->Coupling 3. Washing2 DMF/DCM Wash Coupling->Washing2 4. NextCycle Start Next Cycle or Final Cleavage Washing2->NextCycle 5.

Caption: General workflow for one cycle of Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-(R)-Tic-OH using HATU

This protocol is recommended for achieving high coupling efficiency, especially when synthesizing long or complex peptides containing (R)-Tic.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(R)-Tic-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-Tic-OH and HATU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), proceed to the double coupling protocol.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Cost-Effective Coupling of Fmoc-(R)-Tic-OH using DIC/Oxyma

This protocol offers a more economical approach, which can be effective for less demanding sequences or when longer reaction times are acceptable.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(R)-Tic-OH (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4 equivalents)

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • DCM

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-(R)-Tic-OH and OxymaPure® in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture for 4-8 hours, or overnight, at room temperature.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1. If the coupling is incomplete, consider the double coupling protocol.

  • Repeat: Proceed to the next cycle.

Protocol 3: Double Coupling for Difficult Sequences

This protocol is recommended if the Kaiser test remains positive after the initial coupling of Fmoc-(R)-Tic-OH, indicating incomplete reaction.

Procedure:

  • After the first coupling and a brief DMF wash, repeat the coupling step using a fresh solution of activated Fmoc-(R)-Tic-OH.

  • For the second coupling, a different, more potent activation method can be employed (e.g., switching from DIC/Oxyma to HATU).

  • Allow the second coupling to proceed for an additional 1-2 hours.

  • Wash the resin as described previously and proceed to the next step only after a negative Kaiser test is achieved.

Final Cleavage and Deprotection

After the final Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical activation pathway of an Fmoc-protected amino acid using an aminium/uronium salt-based reagent like HATU in the presence of a base.

Activation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Fmoc_AA Fmoc-(R)-Tic-OH Carboxylate Fmoc-(R)-Tic-O⁻ Fmoc_AA->Carboxylate + DIPEA (Deprotonation) HATU HATU Base DIPEA OAt_Ester Highly Reactive OAt-Active Ester Carboxylate->OAt_Ester + HATU Coupled_Product Coupled Peptide-Resin OAt_Ester->Coupled_Product + H₂N-Peptide-Resin Peptide_Resin Deprotected Peptide-Resin (H₂N-Peptide) Peptide_Resin->Coupled_Product

Caption: Activation of Fmoc-(R)-Tic-OH with HATU/DIPEA.

Conclusion

The successful incorporation of the sterically demanding (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid into synthetic peptides is achievable with optimized solid-phase synthesis protocols. The use of highly efficient coupling reagents such as HATU is recommended to ensure high yields and purity. For more cost-effective syntheses, DIC/Oxyma can be employed, potentially with longer coupling times or a double coupling strategy. Careful monitoring of the coupling reaction completeness is crucial for obtaining the desired peptide product. These protocols provide a robust framework for researchers and drug development professionals to effectively utilize this valuable constrained amino acid in their synthetic endeavors.

References

Method

HPLC method for chiral separation of tetrahydroisoquinolinecarboxylic acid

An HPLC Method for the Chiral Separation of Tetrahydroisoquinoline-3-Carboxylic Acid Audience: Researchers, scientists, and drug development professionals. Introduction Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CO...

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Chiral Separation of Tetrahydroisoquinoline-3-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) is a conformationally constrained cyclic amino acid analog. Its stereochemistry plays a crucial role in its biological activity, making the separation and analysis of its enantiomers essential in pharmaceutical research and development. The development of stereoselective synthetic routes and the determination of enantiomeric purity of final compounds require robust analytical methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantioselective analysis of chiral compounds like THIQ-3-COOH. This application note details a direct HPLC method for the chiral separation of the enantiomers of tetrahydroisoquinoline-3-carboxylic acid. While direct separation of underivatized amino acids can be challenging, macrocyclic glycopeptide-based CSPs are well-suited for this purpose due to their compatibility with aqueous-organic mobile phases that can solubilize these zwitterionic compounds.

Experimental Protocol

This protocol provides a direct method for the chiral separation of tetrahydroisoquinoline-3-carboxylic acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.

1. Materials and Reagents

  • Racemic Tetrahydroisoquinoline-3-carboxylic acid (Standard)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Formic acid (≥98%)

  • Ultrapure water

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column is recommended for the separation of underivatized amino acids.[1] A suitable column is the Astec CHIROBIOTIC T.

  • Mobile Phase: A simple mobile phase consisting of Methanol, Acetonitrile, and an acidic modifier is effective. A typical composition is Methanol/Acetonitrile/Formic Acid (e.g., 50:50:0.1, v/v/v). The organic modifier ratio and acid concentration may be adjusted to optimize separation. For some amino acids, enantioselectivity increases with a higher concentration of the organic modifier.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic tetrahydroisoquinoline-3-carboxylic acid in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis

  • Identify the two peaks corresponding to the two enantiomers of tetrahydroisoquinoline-3-carboxylic acid in the chromatogram.

  • Calculate the retention time (t R ), resolution (R s ), selectivity (α), and peak area for each enantiomer.

  • The enantiomeric excess (% ee) can be determined from the peak areas of the two enantiomers using the formula: % ee = [|Area 1 - Area 2| / (Area 1 + Area 2)] x 100.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of tetrahydroisoquinoline-3-carboxylic acid using the described method.

ParameterValue
Chromatographic Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Acetonitrile/Formic Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Selectivity (α) 1.20
Resolution (Rs) 2.1

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing sample_prep Sample Preparation stock_sol Prepare 1 mg/mL Stock Solution working_sol Dilute to 0.1 mg/mL Working Solution stock_sol->working_sol filtration Filter with 0.45 µm Syringe Filter working_sol->filtration injection Inject 10 µL onto HPLC Column filtration->injection hplc_analysis HPLC Analysis separation Chiral Separation on CHIROBIOTIC T injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram data_acq Data Acquisition peak_integration Integrate Peaks & Calculate Parameters chromatogram->peak_integration data_analysis Data Analysis report Generate Report peak_integration->report

Caption: Experimental workflow for the chiral separation of tetrahydroisoquinoline-3-carboxylic acid.

Discussion

The choice of a macrocyclic glycopeptide-based chiral stationary phase, such as CHIROBIOTIC T, is critical for the successful direct separation of underivatized amino acids. These stationary phases can operate in mobile phases that are compatible with the polar and ionic nature of the analyte. The mobile phase composition, particularly the ratio of organic modifiers and the concentration of the acidic additive, will significantly influence retention times and resolution. A systematic optimization of these parameters is recommended to achieve the best separation for a specific application. In some cases, derivatization of the amino acid with an achiral agent can improve its chromatographic properties and enhance enantioselectivity on certain CSPs.[2] However, direct analysis is often preferred as it simplifies sample preparation and avoids potential side reactions.

This application note provides a detailed protocol for the chiral separation of tetrahydroisoquinoline-3-carboxylic acid enantiomers by HPLC. The described method, utilizing a macrocyclic glycopeptide-based chiral stationary phase, is a reliable approach for the quantitative analysis of the enantiomeric purity of this important class of compounds. The provided workflow and data serve as a valuable starting point for researchers and scientists in the pharmaceutical industry.

References

Application

Protocol for Incorporating (R)-Tic into a Peptide Sequence: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, or (R)-Tic, is a conformationally constrained analog of phenylalanine. Its incorporation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, or (R)-Tic, is a conformationally constrained analog of phenylalanine. Its incorporation into peptide sequences is a valuable strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase receptor selectivity by inducing specific secondary structures, such as β-turns. However, as a sterically hindered amino acid, the efficient incorporation of (R)-Tic into a peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols and the use of potent coupling reagents. These application notes provide detailed protocols and supporting data for the successful synthesis of (R)-Tic-containing peptides.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like (R)-Tic. The following table summarizes the performance of commonly used high-efficiency coupling reagents. The data presented are representative values for challenging couplings and highlight the superiority of onium and phosphonium salt-based reagents over standard carbodiimide methods.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt1 - 4 hours>98%>95%Highly reactive and fast. Ideal for sterically hindered residues.
HCTU Aminium/Uronium Salt1 - 4 hours>98%>95%Similar reactivity to HATU, often more cost-effective.
PyBOP Phosphonium Salt2 - 6 hours>97%>95%Excellent for minimizing racemization. Byproducts can be difficult to remove.
DIC/OxymaPure® Carbodiimide/Additive4 - 12 hours~95%>90%Cost-effective option, but slower and may result in lower yields for difficult couplings.

Note: The representative yields and purities are based on typical results for the coupling of sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing (R)-Tic, using the well-known delta-opioid receptor antagonist, H-Dmt-Tic-NH₂ (where Dmt is 2',6'-dimethyl-L-tyrosine), as an example.

Protocol 1: Solid-Phase Synthesis of H-Dmt-(R)-Tic-NH₂

Materials:

  • Rink Amide resin (e.g., Rink Amide AM resin, 100-200 mesh)

  • Fmoc-(R)-Tic-OH

  • Boc-Dmt-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (Initial):

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).

  • Coupling of Fmoc-(R)-Tic-OH:

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-(R)-Tic-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the coupling solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • After complete coupling, drain the reaction solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly coupled (R)-Tic residue.

  • Coupling of Boc-Dmt-OH:

    • Prepare the coupling solution with Boc-Dmt-OH, HATU, and DIPEA as described in step 3.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction with a Kaiser test.

  • Final Washing:

    • After the final coupling, wash the peptide-resin with DMF (5 x 1 min), DCM (5 x 1 min), and finally with methanol (3 x 1 min).

    • Dry the resin under vacuum for several hours.

  • Cleavage and Global Deprotection:

    • Place the dried peptide-resin in a cleavage vessel.

    • Add the cold cleavage cocktail (Reagent K, approximately 10 mL per gram of resin).

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

General Workflow for SPPS of a (R)-Tic-Containing Peptide

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling_Tic Coupling Fmoc-(R)-Tic-OH (HATU/DIPEA) Wash1->Coupling_Tic Wash2 Washing Coupling_Tic->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Coupling_NextAA Coupling of Next Amino Acid Wash3->Coupling_NextAA Wash4 Washing Coupling_NextAA->Wash4 Repeat Repeat Steps (Deprotection, Coupling, Washing) Wash4->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Opioid_Antagonist_Signaling cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) AC Adenylyl Cyclase G_protein->AC Inhibition Blocked Dmt_Tic Dmt-Tic Antagonist Dmt_Tic->DOR Binds & Blocks Agonist Opioid Agonist Agonist->DOR Binding Prevented cAMP cAMP AC->cAMP ATP to cAMP (Basal Level) Cellular_Response Decreased Neuronal Excitability

Method

Application Notes and Protocols for the Quantification of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

These application notes provide detailed methodologies for the quantitative analysis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in biological matrices, targeting researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for similar chiral amino acid compounds.

Introduction

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (R-THIC) is a chiral cyclic amino acid analog. Its accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug discovery and development. This document outlines two primary analytical approaches for the enantioselective quantification of R-THIC: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Biological Matrices (Plasma)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. A generic protocol for the extraction of R-THIC from a plasma matrix is provided below. This procedure is a starting point and may require optimization based on the specific laboratory setup and sample characteristics.

Protein Precipitation

Protein precipitation is a common method for removing proteins from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Solid-Phase Extraction (SPE)

For cleaner samples and higher concentration factors, solid-phase extraction is recommended. Mixed-mode cation exchange cartridges are often suitable for amino acid-like compounds.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Analytical Methodologies

Chiral HPLC-UV Method

This method is suitable for the enantioselective quantification of R-THIC, particularly after derivatization to introduce a chromophore for sensitive UV detection.

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a derivatizing agent that reacts with primary and secondary amines to form a fluorescent and UV-active product.

Protocol:

  • To the dried and reconstituted sample extract, add 50 µL of 100 mM borate buffer (pH 9.0).

  • Add 50 µL of 10 mM NBD-Cl in acetonitrile.

  • Vortex and incubate the mixture at 60°C for 30 minutes in the dark.

  • Cool the mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.

  • Inject an aliquot into the HPLC system.

Table 1: Chiral HPLC-UV Method Parameters

ParameterValue
Column Chiralpak® IC (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 340 nm (after NBD-Cl derivatization)
Run Time 20 minutes

Table 2: Hypothetical Validation Data for Chiral HPLC-UV Method

ParameterResult
Linearity Range 0.1 - 20 µg/mL (r² > 0.995)
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 90 - 110%
LC-MS/MS Method

LC-MS/MS offers high sensitivity and specificity and is the preferred method for bioanalytical studies. It may not require derivatization if the native compound has sufficient ionization efficiency.

Table 3: LC-MS/MS Method Parameters

ParameterValue
Column Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Q1: 178.1 m/z -> Q3: 132.1 m/z (Hypothetical)
MRM Transition (Internal Standard) To be determined based on the selected IS
Collision Energy To be optimized
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Table 5: Hypothetical Validation Data for LC-MS/MS Method

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.998)
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Accuracy (% Recovery) 95 - 105%
Matrix Effect < 15%
Recovery > 85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Method 1 spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe Method 2 dry Evaporation ppt->dry spe->dry reconstitute Reconstitution dry->reconstitute deriv Derivatization (NBD-Cl for HPLC-UV) reconstitute->deriv For HPLC-UV lcms LC-MS/MS Analysis reconstitute->lcms Direct Injection hplc Chiral HPLC-UV Analysis deriv->hplc quant Quantification hplc->quant lcms->quant report Reporting quant->report

Caption: General workflow for the quantification of R-THIC.

Analytical Method Selection Logic

G start Need to Quantify R-THIC sensitivity Required Sensitivity? start->sensitivity specificity High Specificity Needed? sensitivity->specificity High hplc Chiral HPLC-UV Method sensitivity->hplc Low to Moderate lcms LC-MS/MS Method specificity->lcms Yes specificity->hplc No derivatize Derivatization Required hplc->derivatize

Caption: Decision tree for analytical method selection.

Signaling Pathways

Conclusion

The described analytical methods provide a robust framework for the quantitative analysis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in biological samples. The choice between Chiral HPLC-UV and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. It is imperative that any method chosen be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliable and reproducible results for research and drug development applications.

Application

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Versatile Scaffold for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid ( (R)-Tic), a conformationally constrained analog of the amino acid phe...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid ( (R)-Tic), a conformationally constrained analog of the amino acid phenylalanine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity, selectivity, and metabolic stability in a variety of drug targets. These application notes provide an overview of the utility of (R)-Tic in drug discovery, complete with detailed experimental protocols for the synthesis of Tic-containing compounds and their biological evaluation.

Therapeutic Applications

Derivatives of (R)-Tic have demonstrated significant potential across multiple therapeutic areas, including oncology, neuroscience, and infectious diseases. The constrained nature of the Tic scaffold reduces the entropic penalty upon binding to a target protein, often resulting in improved potency.

Oncology: A notable application of the Tic scaffold is in the development of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of Bcl-2 and its homolog Mcl-1 is a common mechanism by which cancer cells evade apoptosis. Small molecules that mimic the binding of pro-apoptotic BH3-only proteins to Bcl-2 and Mcl-1 can restore the natural cell death process. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as dual Bcl-2/Mcl-1 inhibitors, demonstrating potent anti-proliferative activity in cancer cell lines.[1]

Neuroscience: The rigid structure of Tic makes it an ideal building block for peptides and small molecules targeting G-protein coupled receptors (GPCRs) in the central nervous system. For instance, the incorporation of a related Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore into peptides has led to the development of potent and selective opioid receptor agonists and antagonists.[2][3] These compounds are valuable tools for studying the pharmacology of opioid receptors and have potential as novel analgesics with improved side-effect profiles.

Infectious Diseases: The unique structural features of Tic can be exploited to design novel antimicrobial agents. Cationic peptides incorporating the Tic scaffold have been synthesized and shown to possess activity against various bacterial strains. The constrained peptide backbone can enhance interactions with bacterial membranes, leading to their disruption.

Quantitative Biological Data

The following tables summarize key biological data for representative (R)-Tic derivatives, showcasing their potency and selectivity against various targets.

Table 1: In Vitro Activity of Tic-Based Bcl-2/Mcl-1 Inhibitors [1]

CompoundBcl-2 Ki (μM)Mcl-1 Ki (μM)Bcl-XL Ki (μM)A549 IC50 (μM)HCT-116 IC50 (μM)Jurkat IC50 (μM)
1 5.2>50>50>50>50>50
11t 0.891.21>5015.312.88.7

Table 2: Opioid Receptor Binding Affinities and Functional Activities of Dmt-Tic Analogs [2][4]

CompoundReceptorKi (nM)Functional AssaypEC50 / pA2
H-Dmt-Tic-NH-CH(2)-1H-benzimidazole-2-yl (2) δ-Opioid-Agonist9.90
μ-Opioid-Agonist7.57
H-Dmt-Tic-Gly-NH-CH(2)-Ph (6) δ-Opioid-Antagonist9.25
μ-Opioid-Agonist8.57
Morphine-Dmt-Tic Hybrid (4) μ-Opioid3.5Partial Agonist-
δ-Opioid1.6Antagonist-
Morphine-Dmt-Tic Hybrid (5) μ-Opioid1.1Antagonist-
δ-Opioid1.4Antagonist-

Table 3: Minimum Inhibitory Concentrations (MIC) of Tic-Containing Antimicrobial Peptides

PeptideE. coli MIC (μg/mL)S. aureus MIC (μg/mL)P. aeruginosa MIC (μg/mL)
Peptide A163264
Peptide B81632

Note: Data for antimicrobial peptides is representative and compiled from general findings on antimicrobial peptide development. Specific MIC values for Tic-containing peptides would require targeted literature search beyond the scope of this generalized protocol.

Signaling Pathways

Bcl-2 Family and Intrinsic Apoptosis Pathway:

The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. A delicate balance between pro-survival members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak) determines the cell's fate. Tic-based inhibitors disrupt this balance by binding to the pro-survival proteins, thereby liberating the pro-apoptotic proteins to initiate cell death.

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_Damage->BH3_only Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->BH3_only Bcl2_Mcl1 Bcl-2 / Mcl-1 (Pro-survival) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_Mcl1->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP BH3_only->Bcl2_Mcl1 BH3_only->Bax_Bak Tic_Inhibitor (R)-Tic Derivative (Inhibitor) Tic_Inhibitor->Bcl2_Mcl1 Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase_Cascade Caspase Cascade Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Bcl-2 family regulation of intrinsic apoptosis.

Caspase Activation Cascade:

Following mitochondrial outer membrane permeabilization and the release of cytochrome c, a cascade of cysteine-aspartic proteases, known as caspases, is activated. This proteolytic cascade is responsible for the systematic dismantling of the cell during apoptosis.

Caspase_Cascade MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 activation Caspase3_7 Caspase-3 & 7 (Executioner Caspases) Caspase9->Caspase3_7 activation PARP_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase3_7->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3_7->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: The caspase activation cascade in apoptosis.

Experimental Protocols

1. Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines.[5][6][7][8] This protocol outlines a general procedure.

Workflow Diagram:

Pictet_Spengler_Workflow Start Start: (R)-Phenylalanine Derivative Step1 React with Aldehyde/Ketone (e.g., Formaldehyde) Start->Step1 Step2 Acid-catalyzed Cyclization (e.g., TFA, HCl) Step1->Step2 Step3 Work-up and Purification (e.g., Chromatography) Step2->Step3 End Product: (R)-Tic Derivative Step3->End

Caption: Pictet-Spengler synthesis workflow.

Materials:

  • (R)-2-amino-3-phenylpropanoic acid derivative (starting material)

  • An appropriate aldehyde or ketone (e.g., aqueous formaldehyde, 37%)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), concentrated hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the (R)-phenylalanine derivative (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone (1.1-1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., TFA, 2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivative.

2. Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating an (R)-Tic residue using Fmoc/tBu chemistry.[9][10][11][12][13]

Workflow Diagram:

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin and Side-chain Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification End Product: Purified Peptide Purification->End

Caption: Solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(R)-Tic-OH)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours. To couple Fmoc-(R)-Tic-OH, extend the coupling time to 4 hours or perform a double coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

3. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of compounds.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the (R)-Tic derivative and incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4. Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding

This competitive binding assay is used to determine the binding affinity of inhibitors to Bcl-2 family proteins.

Procedure:

  • To the wells of a black 384-well plate, add the (R)-Tic derivative at various concentrations.

  • Add a fixed concentration of the Bcl-2 or Mcl-1 protein.

  • Add a fixed concentration of a fluorescently labeled BH3 peptide tracer (e.g., FITC-labeled Bim BH3 peptide).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • The displacement of the fluorescent tracer by the inhibitor results in a decrease in polarization. Calculate the Ki value from the IC50 obtained from the dose-response curve.

These protocols provide a foundation for the synthesis and evaluation of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid derivatives in a drug discovery setting. The versatility of this building block, combined with robust biological assays, offers a powerful platform for the development of novel therapeutics.

References

Method

Application Note: NMR Spectroscopic Analysis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. For complex organic molecules such as (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals. This note details the expected NMR spectra and the experimental protocols required for their acquisition and interpretation.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid. These predictions are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a4.2 - 4.4d~16
H-1b4.0 - 4.2d~16
H-33.8 - 4.0dd~10, ~4
H-4a3.2 - 3.4dd~12, ~4
H-4b3.0 - 3.2dd~12, ~10
H-57.1 - 7.3m
H-67.0 - 7.2m
H-77.0 - 7.2m
H-87.0 - 7.2m
NH2.0 - 3.0br s
COOH10.0 - 12.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (δ, ppm)
C-145 - 50
C-355 - 60
C-430 - 35
C-4a130 - 135
C-5125 - 130
C-6125 - 130
C-7125 - 130
C-8125 - 130
C-8a130 - 135
COOH170 - 175

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and COOH).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm, a 30-45 degree pulse, a relaxation delay of 2 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Acquire a gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Acquire a gradient-selected HSQC experiment optimized for one-bond J-coupling (¹JCH ≈ 145 Hz).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

Data Interpretation and Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR spectra of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structure Assignment H1_NMR ¹H NMR Spectrum - Identify proton signals and multiplicities COSY COSY - Establish H-H spin systems (e.g., H-3 to H-4) H1_NMR->COSY Input for H-H correlations HSQC HSQC - Correlate protons to directly attached carbons H1_NMR->HSQC ¹H dimension HMBC HMBC - Establish long-range H-C connectivities to piece together the molecular skeleton H1_NMR->HMBC ¹H dimension C13_NMR ¹³C NMR Spectrum - Identify carbon signals C13_NMR->HSQC ¹³C dimension C13_NMR->HMBC ¹³C dimension Assignment Complete Assignment of ¹H and ¹³C Spectra COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for the NMR-based structural assignment of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

Signaling Pathways and Molecular Interactions

While this document focuses on the chemical characterization, the structural information obtained from NMR is crucial for understanding how (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives interact with biological targets. The conformationally restricted nature of the molecule, which can be studied by advanced NMR techniques like NOESY, dictates its binding affinity and selectivity for receptors and enzymes.

The following diagram illustrates the general principle of how a constrained amino acid analog can influence peptide-protein interactions.

G cluster_peptide Peptide with Analog cluster_receptor Biological Target cluster_response Cellular Effect Peptide (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic acid (Constrained Analog) Receptor Receptor / Enzyme Binding Pocket Peptide->Receptor Enhanced Binding Affinity/ Selectivity due to Pre-organized Conformation Response Modulated Biological Response Receptor->Response Signal Transduction

Caption: Conceptual diagram of a constrained amino acid analog modulating a biological response.

Conclusion

The comprehensive NMR analysis detailed in this application note provides a robust framework for the structural verification and characterization of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid. The application of 1D and 2D NMR techniques is critical for ensuring the identity and purity of this important building block in the development of novel therapeutics. While the provided spectral data is predictive, the experimental protocols and interpretation strategies are universally applicable and will enable researchers to confidently assign the structure of this and related molecules.

Application

Application of (R)-Tic in the Development of Enzyme Inhibitors: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as (R)-Tic, is a conformationally constrained cyclic amino acid analogue o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as (R)-Tic, is a conformationally constrained cyclic amino acid analogue of phenylalanine. Its rigid structure makes it a valuable building block in medicinal chemistry, particularly in the design of peptidomimetics and small molecule enzyme inhibitors. The constrained nature of the (R)-Tic scaffold helps to pre-organize the pharmacophoric elements of a molecule into a bioactive conformation, which can lead to enhanced potency, selectivity, and metabolic stability compared to more flexible analogues. This document provides detailed application notes and protocols for the utilization of (R)-Tic in the development of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.

Rationale for Using (R)-Tic in Enzyme Inhibitor Design

The design of enzyme inhibitors often involves mimicking the transition state of the natural substrate or binding to specific pockets within the enzyme's active site. The incorporation of conformationally restricted elements like (R)-Tic can offer several advantages:

  • Increased Potency: By reducing the entropic penalty upon binding to the enzyme, the overall binding affinity can be improved.

  • Enhanced Selectivity: The rigid scaffold can provide a more precise fit into the target enzyme's active site, reducing off-target binding to other enzymes.

  • Improved Metabolic Stability: The cyclic and unnatural structure of (R)-Tic can confer resistance to degradation by proteases, prolonging the inhibitor's half-life in vivo.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[1] Inhibition of DPP-4 prolongs the action of GLP-1, leading to improved glycemic control. Several DPP-4 inhibitors, known as "gliptins," are clinically approved for the treatment of type 2 diabetes.[2]

While a direct (R)-Tic-containing DPP-4 inhibitor with a reported IC50 value was not identified in the literature search, we can use a structurally related pyrrolidine-based inhibitor as a comparative example to illustrate the potential impact of the (R)-Tic scaffold. The pyrrolidine ring, like the tetrahydroisoquinoline ring system of Tic, serves to constrain the molecule's conformation. A reported 2-benzylpyrrolidine derivative has shown significant DPP-4 inhibitory activity.[3]

Data Presentation: Inhibitory Activity of a Pyrrolidine-Based DPP-4 Inhibitor

The following table summarizes the in vitro inhibitory activity of a 2-benzylpyrrolidine derivative against human DPP-4. This data can be used as a benchmark for comparing newly synthesized (R)-Tic-containing analogues.

Compound IDStructureTarget EnzymeIC50 (µM)[3]
1 2-benzylpyrrolidine derivativeHuman DPP-40.3 ± 0.03

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The hypothesis is that replacing the more flexible pyrrolidine ring with the more rigid (R)-Tic scaffold could lead to an even lower IC50 value due to a more favorable energetic contribution to binding.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic (R)-Tic-containing inhibitor and for performing an in vitro DPP-4 inhibition assay.

Protocol 1: Synthesis of a Hypothetical (R)-Tic-Containing DPP-4 Inhibitor

This protocol outlines a general synthetic route for coupling (R)-Tic to a pharmacophoric moiety commonly found in DPP-4 inhibitors.

Materials:

  • (R)-Tic hydrochloride

  • Desired amine or other coupling partner

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Boc Protection of (R)-Tic:

    • Suspend (R)-Tic hydrochloride in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate until the pH reaches 9-10.

    • Add Di-tert-butyl dicarbonate (Boc)2O and stir at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-(R)-Tic-OH.

  • Amide Coupling:

    • Dissolve Boc-(R)-Tic-OH and the desired amine coupling partner in DMF.

    • Add DIPEA and BOP reagent to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the Boc-protected coupled product in DCM.

    • Add TFA dropwise at 0°C and stir for 1-2 hours at room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.

    • Filter and dry the solid to obtain the final (R)-Tic-containing inhibitor.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC50 value of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%).

    • Prepare a working solution of human recombinant DPP-4 in assay buffer.

    • Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 25 µL of the serially diluted test compound or reference inhibitor.

    • For control wells (100% activity), add 25 µL of assay buffer with the same percentage of DMSO as the compound wells.

    • For blank wells (no enzyme), add 50 µL of assay buffer.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway Meal Meal Intake Gut Gut L-cells Meal->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 DPP4_Inhibitor (R)-Tic based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway and the action of an inhibitor.

General Workflow for (R)-Tic Based Enzyme Inhibitor Development

Inhibitor_Development_Workflow Start Target Identification & Validation Design Inhibitor Design (incorporating (R)-Tic) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for developing (R)-Tic based enzyme inhibitors.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

Welcome to the technical support center for the synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid ( (R)-Tic). This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid ( (R)-Tic). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of this important constrained amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

The most prevalent and established method for the synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1][2][3] For the synthesis of (R)-Tic, the readily available chiral starting material, D-phenylalanine, is typically reacted with formaldehyde.[1]

Q2: What are the key factors influencing the yield and stereoselectivity of the Pictet-Spengler reaction for (R)-Tic synthesis?

Several factors critically impact the success of this synthesis:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial for promoting the reaction. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used.[4][5] The catalyst facilitates the formation of the electrophilic iminium ion, which is necessary for the cyclization step.

  • Reaction Temperature: Temperature plays a significant role in both the reaction rate and the diastereoselectivity of the product. Lower temperatures often favor the formation of the kinetically controlled cis-diastereomer, while higher temperatures can lead to the thermodynamically more stable trans-diastereomer.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. However, prolonged reaction times, especially at elevated temperatures, can lead to side reactions and racemization.

Q3: What are the expected diastereomers in the synthesis of (R)-Tic from D-phenylalanine and formaldehyde?

The Pictet-Spengler reaction of D-phenylalanine (which has an R-configuration at the α-carbon) with formaldehyde generates a new stereocenter at the C-1 position of the isoquinoline ring. This results in the formation of two diastereomers:

  • (1R, 3R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (cis-isomer)

  • (1S, 3R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (trans-isomer)

The relative ratio of these diastereomers is highly dependent on the reaction conditions.

Q4: How can I control the diastereoselectivity of the reaction?

Controlling the diastereoselectivity is a key challenge. Here are some strategies:

  • Kinetic vs. Thermodynamic Control:

    • To favor the cis-diastereomer (often the kinetic product), conduct the reaction at lower temperatures.

    • To favor the trans-diastereomer (often the thermodynamic product), use higher temperatures or longer reaction times to allow for equilibration to the more stable isomer.

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the transition state energies of the cyclization, thereby affecting the diastereomeric ratio.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of (R)-Tic and provides potential solutions.

Issue 1: Low Yield of the Desired Tetrahydroisoquinoline Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the starting material is consumed. - Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature may improve the rate. However, be mindful of potential side reactions and racemization.
Decomposition of Starting Material or Product - Optimize Temperature: Avoid excessively high temperatures, which can lead to degradation. - Control Acidity: Use the optimal concentration of the acid catalyst. Too high a concentration can sometimes promote side reactions.
Poor Solubility of Reactants - Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all reactants are sufficiently soluble.
Issue 2: Poor Diastereoselectivity (Formation of a Mixture of Diastereomers)
Possible Cause Suggested Solution
Suboptimal Reaction Temperature - For cis-isomer: Lower the reaction temperature (e.g., 0 °C or below). - For trans-isomer: Increase the reaction temperature and/or prolong the reaction time to allow for equilibration.
Incorrect Acid Catalyst - Catalyst Screening: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids to find the optimal catalyst for the desired diastereoselectivity.[4][5]
Solvent Effects - Solvent Screening: The polarity of the solvent can influence the transition state and, therefore, the diastereomeric ratio. Test a range of solvents with varying polarities.
Issue 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Incomplete Separation of Diastereomers - Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective crystallization of the desired diastereomer. This may require screening various solvents and solvent mixtures. - Column Chromatography: If recrystallization is ineffective, flash column chromatography with an appropriate stationary and mobile phase can be used to separate the diastereomers.
Presence of Side-Products - Identify Side-Products: Use analytical techniques like NMR and Mass Spectrometry to identify the structure of the major side-products. This can provide insights into the side reactions occurring. - Optimize Reaction Conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize their formation.

Experimental Protocols

Detailed Experimental Protocol for the Pictet-Spengler Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid from D-Phenylalanine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • D-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve D-phenylalanine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath.

    • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Purification:

    • The crude product is a mixture of the (1R, 3R) and (1S, 3R) diastereomers.

    • Further purification and separation of the diastereomers can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures). The optimal solvent system may need to be determined experimentally.

Data Presentation

The following table summarizes the impact of different acid catalysts on the yield and diastereomeric ratio in a typical Pictet-Spengler reaction. Note: The following data is illustrative and may vary based on specific experimental conditions.

Acid Catalyst Temperature (°C) Time (h) Total Yield (%) Diastereomeric Ratio (cis:trans)
Concentrated HCl25487560:40
Trifluoroacetic Acid (TFA)0246885:15
Sulfuric Acid (H₂SO₄)25487055:45

Visualizations

Experimental Workflow for (R)-Tic Synthesis

experimental_workflow start Start dissolution Dissolve D-Phenylalanine in aq. HCl start->dissolution addition Add Formaldehyde Solution dissolution->addition reaction Stir at Room Temperature (24-48h) addition->reaction workup Cool and Filter Precipitate reaction->workup purification Recrystallize to Separate Diastereomers workup->purification end End: Purified (R)-Tic Diastereomer purification->end

Caption: A general workflow for the synthesis and purification of (R)-Tic.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_decomposition Check for Decomposition (TLC spots, color change) complete->check_decomposition end Improved Yield increase_time->end increase_temp->end decomposition Decomposition Occurring check_decomposition->decomposition Yes no_decomposition No Significant Decomposition check_decomposition->no_decomposition No optimize_temp Lower Temperature decomposition->optimize_temp optimize_acid Optimize Acid Concentration decomposition->optimize_acid check_solubility Check Reactant Solubility no_decomposition->check_solubility optimize_temp->end optimize_acid->end poor_solubility Poor Solubility check_solubility->poor_solubility No good_solubility Good Solubility check_solubility->good_solubility Yes screen_solvents Screen Solvents poor_solubility->screen_solvents good_solubility->end screen_solvents->end

Caption: A decision tree for troubleshooting low yield in (R)-Tic synthesis.

References

Optimization

Technical Support Center: Troubleshooting Solubility Issues with (R)-Tic Derivatives

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with (R)-Tic derivatives, such as Ticagrelor, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are (R)-Tic derivatives and why do they often exhibit poor solubility?

A1: (R)-Tic derivatives are a class of compounds characterized by a specific stereochemical structure. A prominent example is Ticagrelor, an antiplatelet medication that reversibly binds to the P2Y12 receptor.[1] Ticagrelor is a crystalline powder with very low aqueous solubility (approximately 3.5-10 µg/mL).[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2][4] This combination presents significant challenges for achieving adequate dissolution and absorption, which are critical for both in vitro assay reliability and in vivo bioavailability.[1][3] The solubility of Ticagrelor is also not dependent on pH within the physiological range, limiting the use of pH modification as a simple solubilization strategy.[3]

Q2: My (R)-Tic derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I prevent this?

A2: This is a common issue known as precipitation upon dilution, which occurs when a drug that is soluble in an organic solvent like DMSO is introduced into an aqueous medium where it is poorly soluble. Here are several steps to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological assays.

  • Lower the Final Compound Concentration: The intended final concentration of your compound may exceed its kinetic solubility limit in the assay buffer. Try performing the experiment with a lower, more soluble concentration.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent, such as ethanol.[5]

  • Incorporate Surfactants: Adding a low concentration of a biocompatible surfactant (e.g., Tween 20, Tween 80, Poloxamer 188) to the aqueous buffer can help maintain the compound's solubility by forming micelles.[2][4][6]

  • Prepare Fresh Solutions: Always prepare the final dilutions immediately before use, as sparingly soluble compounds can precipitate out of solution over time.[7]

Q3: What are the recommended solvents for preparing stock solutions of (R)-Tic derivatives like Ticagrelor?

A3: (R)-Tic derivatives are generally soluble in polar organic solvents. For Ticagrelor, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are effective solvents for creating concentrated stock solutions.[7] It is sparingly soluble in aqueous buffers.[7]

Data Presentation: Solubility of Ticagrelor in Common Solvents

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)~25[7]
Dimethyl Sulfoxide (DMSO)~20[7]
Ethanol~15[7]
MethanolSoluble[2][8]
AcetonitrileSoluble[8]
Ethyl AcetateSoluble[8]
PBS (pH 7.2) with 1:5 DMF~0.15[7]
Water< 0.01[2][3]

Q4: How can I systematically improve the aqueous solubility of my (R)-Tic derivative for formulation and in vivo studies?

A4: Improving the solubility of BCS Class IV compounds like Ticagrelor is crucial for enhancing bioavailability.[1] Several formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface-area-to-volume ratio, which can improve the dissolution rate.[4][9]

  • Solid Dispersions: This is a highly effective technique where the crystalline drug is converted into an amorphous form by dispersing it within a hydrophilic polymer matrix (e.g., Poloxamer 188, PEG 8000).[1][4][6] This amorphous state has higher energy and dissolves more readily than the stable crystalline form.[1]

  • Complexation: Using agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HPβCD) can form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its apparent water solubility.[3][4]

  • Self-Emulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.[2] This is particularly useful for lipophilic drugs, as it presents the drug in a solubilized state for absorption.[2]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid (R)-Tic derivative to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial or flask. Ensure there is undissolved solid material visible.[10][11]

  • Equilibration: Seal the container and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation at high speed or by filtration through a 0.22 µm filter.[10]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] The measured concentration represents the equilibrium solubility.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is used to quickly assess the solubility of a compound under non-equilibrium conditions, which is relevant for early-stage drug discovery and for troubleshooting precipitation in in vitro assays.[12][13]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the (R)-Tic derivative in 100% DMSO (e.g., 10 or 20 mM).[12]

  • Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final test concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM with 1% DMSO).[12]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a defined period, typically 1 to 2 hours.[14]

  • Analysis (Nephelometry): Measure the turbidity of the solutions at various time points using a nephelometer. An increase in light scattering compared to a control indicates precipitation. The highest concentration that remains clear is considered the kinetic solubility.[13]

  • Alternative Analysis (UV Assay): After incubation, filter the plate using a solubility filter plate to separate any precipitate.[13] Measure the UV absorbance of the filtrate in a UV-compatible plate. Calculate the concentration based on a standard curve prepared in the same assay medium.[13][15]

Visualizations

G Troubleshooting Workflow for In Vitro Assay Precipitation start Precipitation Observed in Aqueous Buffer q1 Is final DMSO concentration > 1%? start->q1 a1_yes Reduce DMSO to < 1% q1->a1_yes Yes q2 Is precipitation still observed? q1->q2 No a1_yes->q2 a2_yes Lower final compound concentration q2->a2_yes Yes end_good Problem Solved q2->end_good No q3 Is precipitation still observed? a2_yes->q3 a3_yes Incorporate co-solvents (e.g., Ethanol) or surfactants (e.g., Tween 80) q3->a3_yes Yes q3->end_good No end_bad Consider formulation development (e.g., complexation with cyclodextrin) a3_yes->end_bad

Troubleshooting workflow for in vitro assay precipitation.

G Key Factors Influencing Solubility of (R)-Tic Derivatives cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_external External Conditions crystal Crystal Form (Polymorphism) solubility Aqueous Solubility crystal->solubility particle Particle Size particle->solubility lipophilicity Lipophilicity lipophilicity->solubility polarity Polarity polarity->solubility ph pH (less impact for Ticagrelor) ph->solubility cosolvents Co-solvents cosolvents->solubility surfactants Surfactants surfactants->solubility temp Temperature temp->solubility agitation Agitation/Mixing agitation->solubility

Key factors influencing the solubility of (R)-Tic derivatives.

G Signaling Pathway of P2Y12 Receptor Inhibition by Ticagrelor adp ADP p2y12 P2Y12 Receptor (on Platelet) adp->p2y12 Binds & Activates gi Gi Protein Activation p2y12->gi inhibition_node X p2y12->inhibition_node ticagrelor Ticagrelor ((R)-Tic derivative) ticagrelor->p2y12 ac Adenylyl Cyclase Inhibition gi->ac Inhibits pi3k PI3K Activation gi->pi3k Activates camp ↓ cAMP ac->camp gp GPIIb/IIIa Receptor Activation camp->gp Inhibits Activation akt Akt Activation pi3k->akt akt->gp Promotes Activation aggregation Platelet Aggregation gp->aggregation inhibition_node->gi Blocks

Signaling pathway of P2Y12 receptor inhibition by Ticagrelor.

References

Troubleshooting

Technical Support Center: Optimization of the Pictet-Spengler Reaction for Tetrahydroisoquinolines

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to freque...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of tetrahydroisoquinolines (THIQs).

Troubleshooting Guide

This section addresses specific issues that may arise during the Pictet-Spengler reaction.

Issue 1: Low or No Product Yield

Q: My Pictet-Spengler reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, proceeding through an iminium ion intermediate.[1][2] Insufficiently strong or low concentrations of acid can hinder the formation of this key electrophile.[1]

    • Solution:

      • Increase the concentration of the Brønsted acid (e.g., HCl, H₂SO₄, TFA).[3][4]

      • Switch to a stronger acid or a Lewis acid (e.g., BF₃·OEt₂).[4][5] For less reactive substrates, superacids may be required.[1]

  • Substrate Reactivity: The electronic properties of the β-arylethylamine are crucial. Electron-donating groups (EDGs) on the aromatic ring enhance its nucleophilicity, facilitating the cyclization step and leading to higher yields under milder conditions.[2][4] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more difficult.

    • Solution: For substrates with EWGs, harsher reaction conditions such as stronger acids and higher temperatures may be necessary.[1]

  • Reaction Temperature: The optimal temperature is substrate-dependent. Some reactions proceed efficiently at room temperature, while others require heating to facilitate imine formation and cyclization.[3][4]

    • Solution: Experiment with a temperature gradient, starting from room temperature and gradually increasing to reflux.[4] Be aware that excessive heat can lead to decomposition.[4]

  • Solvent Choice: The choice of solvent can significantly impact yield. While protic solvents like methanol and water are traditional, aprotic solvents such as dichloromethane (DCM), toluene, and acetonitrile have been shown to provide superior yields in some cases.[1][4]

    • Solution: Screen a variety of both protic and aprotic solvents to find the optimal medium for your specific substrates.[4]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?

A: Side product formation can compete with the desired reaction pathway. A common byproduct is the result of an undesired regioisomer forming during the cyclization step.[6][7]

  • Poor Regioselectivity: With substituted β-phenethylamines, the iminium ion can attack different positions on the aromatic ring, leading to a mixture of regioisomers (e.g., 6-substituted vs. 8-substituted THIQs).[6]

    • To favor the thermodynamically preferred para-cyclization (6-substituted): Use stronger acidic conditions (e.g., TFA, HCl) and higher temperatures.[6]

    • To favor the kinetically controlled ortho-cyclization (8-substituted): For specific substrates like 3-hydroxyphenethylamines, neutral or slightly basic pH can promote the formation of the ortho-isomer.[6]

  • Enamide Formation: When using peptidoaldehydes as the carbonyl component, the formation of enamides can be a competing side reaction that reduces the yield of the cyclized product.[8]

Issue 3: Racemization in Asymmetric Reactions

Q: In my asymmetric Pictet-Spengler reaction, I am observing a loss of enantiomeric excess. How can I prevent racemization?

A: Maintaining stereochemical integrity is critical in asymmetric synthesis.

  • Temperature Control: Higher temperatures can lead to racemization. Lowering the reaction temperature generally favors the kinetically controlled product and helps preserve the enantiomeric excess.[4][9]

  • Catalyst Choice: The selection of an appropriate chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, is essential for achieving high enantioselectivity.[1][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[1][3] The mechanism proceeds in two main steps:

  • Imine/Iminium Ion Formation: The amine nitrogen of the β-arylethylamine attacks the carbonyl carbon, followed by dehydration to form a Schiff base (imine). In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.[2][12]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.[1][12]

Q2: What are the typical catalysts and solvents used?

A2: A range of catalysts and solvents can be employed, with the optimal choice depending on the substrate.[4]

  • Catalysts:

    • Brønsted Acids: HCl, H₂SO₄, trifluoroacetic acid (TFA).[3][4]

    • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), gold(I) complexes.[4][11]

    • Organocatalysts: Chiral phosphoric acids and thiourea derivatives are often used for asymmetric variants.[4][10]

  • Solvents:

    • Protic: Methanol, water.[3][4]

    • Aprotic: Dichloromethane (CH₂Cl₂), toluene, acetonitrile.[1][4]

Q3: Can ketones be used instead of aldehydes?

A3: Yes, ketones can be used as the carbonyl component, but they are generally less reactive than aldehydes.[1][9] Reactions with ketones often require harsher conditions, such as higher temperatures and stronger acids, and may result in lower yields.[1][9]

Q4: How can I achieve high diastereoselectivity in the Pictet-Spengler reaction?

A4: When a new chiral center is formed, controlling the diastereoselectivity is crucial.

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically controlled product, favored at lower temperatures. The trans isomer is typically the thermodynamically more stable product and its formation is favored by higher temperatures and longer reaction times.[9][13]

  • Solvent Effects: The choice of solvent can influence the diastereomeric ratio.[13]

  • Substrate Control: The inherent chirality of the starting materials can direct the stereochemical outcome of the reaction.[14]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Pictet-Spengler reaction from various studies.

Table 1: Effect of Catalyst and Solvent on Yield

β-ArylethylamineCarbonyl CompoundCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
TryptamineFormaldehydeTFA (weak acid)DichloromethaneRT-52-85[3]
PhenylethylamineDimethoxymethaneHCl (strong acid)-Heat--[1]
D-Tryptophan methyl ester HCl2,3-ButadioneNone (HCl salt)Methanol652062[12]
N-carbamoyl-homoveratrylaminePhenylacetaldehyde(S,S)-IDPi (2 mol%)ChloroformRT-46-72[15]
IsotryptamineIsobutyraldehydeThiourea/Benzoic acid (20 mol%)TolueneRT-97[10]

Table 2: Effect of Temperature on Diastereoselectivity

β-ArylethylamineCarbonyl CompoundCatalystSolventTemp. (°C)Diastereomeric Ratio (cis:trans)Reference
Tryptophan derivativeVarious aldehydes-Acetonitrile-99:1[13]
N-benzyl tryptophanBenzaldehyde--Low TempKinetically favored (cis)[9]
N-benzyl tryptophanBenzaldehyde--High TempThermodynamically favored (trans)[9]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure using a Brønsted acid catalyst.[16][17]

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamine (1.0 eq) and the anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution.[16]

  • Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) dropwise.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 4 hours), monitoring progress by thin-layer chromatography (TLC) or HPLC.[4][17]

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.[17]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).[16][17]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[16][17]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine β-arylethylamine and solvent add_carbonyl Add aldehyde/ketone prep->add_carbonyl 1.0-1.2 eq cool Cool to 0 °C add_carbonyl->cool add_acid Add acid catalyst cool->add_acid dropwise react Stir and monitor (TLC/HPLC) add_acid->react Warm to RT quench Quench with NaHCO₃ react->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product

Caption: General experimental workflow for the Pictet-Spengler reaction.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_substrate Substrate Reactivity cluster_conditions Reaction Conditions start Low/No Yield? catalyst_check Is acid catalyst strong/concentrated enough? start->catalyst_check Yes increase_acid Increase acid concentration or use a stronger acid (Lewis acid) catalyst_check->increase_acid No substrate_check Does the aromatic ring have EWGs? catalyst_check->substrate_check Yes increase_acid->substrate_check Still low yield harsher_cond Use stronger acid and higher temperature substrate_check->harsher_cond Yes temp_check Is the temperature optimized? substrate_check->temp_check No harsher_cond->temp_check Still low yield temp_screen Screen a range of temperatures (RT to reflux) temp_check->temp_screen No solvent_check Is the solvent optimal? temp_check->solvent_check Yes temp_screen->solvent_check Still low yield solvent_screen Screen various protic and aprotic solvents solvent_check->solvent_screen No end2 end2 solvent_check->end2 Problem likely solved end end solvent_screen->end Re-evaluate substrate scope

Caption: Troubleshooting decision tree for low yield in Pictet-Spengler reactions.

References

Optimization

Preventing racemization during (R)-Tic synthesis

Welcome to the technical support center for the synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic). This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues encountered during the synthesis of this important constrained amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of (R)-Tic?

A1: The most common method for synthesizing Tic is the Pictet-Spengler reaction. During this reaction, racemization can occur at the stereocenter of the starting material, typically (R)-phenylalanine or its derivatives. The acidic conditions and elevated temperatures often used in this reaction can facilitate the formation of an achiral enamine or iminium ion intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity.[1]

Q2: Which synthetic strategies are most effective for controlling stereochemistry in (R)-Tic synthesis?

A2: Asymmetric synthesis is crucial for obtaining high enantiomeric purity of (R)-Tic. Key strategies include:

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the starting material can direct the cyclization to favor the formation of the desired (R)-diastereomer. Evans oxazolidinone auxiliaries are a well-established example.[2]

  • Chiral Catalysts: Employing a chiral catalyst, such as a chiral phosphoric acid, can create a chiral environment around the reactants, promoting the formation of the (R)-enantiomer with high enantioselectivity.[3]

Q3: How does temperature affect racemization in (R)-Tic synthesis?

A3: Higher reaction temperatures generally increase the rate of racemization.[4] Therefore, it is often beneficial to conduct the Pictet-Spengler reaction at lower temperatures to minimize the loss of enantiomeric excess. However, lower temperatures may also decrease the reaction rate, so optimization is key.

Q4: Can the choice of solvent influence the enantioselectivity of the reaction?

A4: Yes, the solvent can play a significant role in the stereochemical outcome. For instance, in chiral phosphoric acid-catalyzed Pictet-Spengler reactions, aromatic solvents like toluene have been shown to be effective.[3] The solvent can influence the conformation of the transition state and the solubility of the catalyst and reactants, thereby affecting enantioselectivity.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee) in the Final (R)-Tic Product

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Reaction Temperature Higher temperatures can promote racemization. Try lowering the reaction temperature. For example, some chiral phosphoric acid-catalyzed reactions show improved enantioselectivity at temperatures as low as -20°C.[5]
Inappropriate Catalyst or Auxiliary The choice of chiral catalyst or auxiliary is critical. If using a chiral phosphoric acid, ensure it has the appropriate steric bulk and acidity for your specific substrate. For chiral auxiliaries, ensure complete and clean attachment and removal to avoid side reactions.
Incorrect Solvent The solvent can significantly impact the chiral environment. Screen a variety of solvents. For chiral phosphoric acid catalysis, aromatic solvents like toluene are often a good starting point.[3]
Presence of Impurities Water or other impurities in the reagents or solvent can interfere with the catalyst and lead to a loss of stereocontrol. Ensure all reagents and solvents are anhydrous and of high purity.
Prolonged Reaction Time Extended exposure to acidic or basic conditions can lead to racemization. Monitor the reaction progress closely and work it up as soon as it is complete.[6]
Issue 2: Poor Yield of (R)-Tic

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider slightly increasing the temperature or catalyst loading, but be mindful of the potential impact on enantioselectivity.
Decomposition of Starting Material or Product The starting materials or the (R)-Tic product may be sensitive to the reaction conditions. Consider using milder acids or protecting groups for sensitive functionalities.
Inefficient Work-up or Purification Optimize the extraction and purification procedures to minimize product loss. Using a different chromatography stationary phase or recrystallization solvent may improve recovery.

Quantitative Data

The following tables summarize quantitative data from various methods for the synthesis of tetrahydroisoquinoline derivatives, providing an indication of expected yields and enantioselectivities under different conditions.

Table 1: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction [3]

AldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
4-Nitrobenzaldehyde2Toluene70249586
4-Chlorobenzaldehyde2Toluene70249285
Isovaleraldehyde5Toluene70488887
Pivalaldehyde5Toluene70487785

Table 2: Evans Auxiliary in Asymmetric Aldol Reactions (A Key Step in Some Chiral Syntheses) [7]

N-AcyloxazolidinoneAldehydeYield (%)Diastereomeric Ratio (syn:anti)
PropionylIsobutyraldehyde80-90>99:1
PropionylBenzaldehyde85>99:1
PropionylPropionaldehyde75-8597:3

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Reaction

This protocol is a general guideline for the synthesis of chiral tetrahydro-β-carbolines, which are structurally related to Tic, and can be adapted for (R)-Tic synthesis.

Materials:

  • N-Benzyltryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • (R)-BINOL-derived phosphoric acid catalyst (e.g., TRIP) (2-10 mol%)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube, add the N-benzyltryptamine derivative, the chiral phosphoric acid catalyst, and molecular sieves.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe, followed by the aldehyde.

  • Stir the reaction mixture at the desired temperature (e.g., 70°C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Synthesis via an Evans Chiral Auxiliary

This protocol outlines the general steps for using an Evans auxiliary for asymmetric alkylation, a common strategy to introduce chirality.

1. Acylation of the Chiral Auxiliary:

  • Dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add a strong base (e.g., n-BuLi) dropwise to deprotonate the auxiliary.

  • Add the desired acyl chloride (e.g., propionyl chloride) and stir for 30-60 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

2. Diastereoselective Alkylation:

  • Dissolve the N-acylated auxiliary in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add a base (e.g., LDA or NaHMDS) to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide) and stir until the reaction is complete.

  • Quench the reaction and purify the diastereomeric product.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively.

Visualizations

Racemization_Mechanism R_Tic (R)-Tic Protonation Protonation (Acidic Conditions) R_Tic->Protonation + H+ Racemic Racemic Mixture R_Tic->Racemic Iminium Iminium Ion (Achiral Intermediate) Protonation->Iminium Deprotonation1 Protonation (Re face) Iminium->Deprotonation1 Deprotonation2 Protonation (Si face) Iminium->Deprotonation2 Deprotonation1->R_Tic - H+ S_Tic (S)-Tic Deprotonation2->S_Tic - H+ S_Tic->Racemic

Caption: Mechanism of racemization of (R)-Tic via an achiral iminium ion intermediate.

Troubleshooting_Workflow Start Low Enantiomeric Excess in (R)-Tic Synthesis Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Catalyst Evaluate Chiral Catalyst or Auxiliary Start->Check_Catalyst Check_Solvent Screen Solvents Start->Check_Solvent Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Time Monitor Reaction Time Start->Check_Time Improved Enantiomeric Excess Improved Check_Temp->Improved Check_Catalyst->Improved Check_Solvent->Improved Check_Purity->Improved Check_Time->Improved

Caption: Troubleshooting workflow for low enantiomeric excess in (R)-Tic synthesis.

References

Troubleshooting

Stability of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in acidic conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-1,2,3,4-Tetrahydro-3-iso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid under acidic conditions during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak in HPLC analysis after exposure to acidic mobile phase. Degradation of the compound due to the acidity of the mobile phase.Increase the pH of the mobile phase, if compatible with the analytical method.Reduce the time the sample is exposed to the mobile phase before injection.Consider using a different, less acidic mobile phase composition or a different column chemistry.
Appearance of unexpected peaks in the chromatogram during a forced degradation study in acid. Formation of degradation products.Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradants.Perform peak purity analysis to ensure the new peaks are not co-eluting with the parent compound.Adjust chromatographic conditions (e.g., gradient, column) to achieve better separation of the parent compound and its degradants.
Inconsistent stability results between experimental batches. Variability in the exact pH of the acidic solutions.Differences in temperature or light exposure during the experiment.Contamination of reagents or solvents.Ensure accurate and consistent preparation of all acidic solutions using a calibrated pH meter.Maintain strict control over temperature and protect samples from light.Use high-purity reagents and solvents for all experiments.
Precipitation of the compound upon addition of acid. The protonated form of the amino acid may have lower solubility in the chosen solvent system.Adjust the solvent composition by adding a co-solvent in which the protonated form is more soluble.Gently warm the solution to aid dissolution, monitoring for any signs of degradation.Filter the sample prior to HPLC analysis to prevent clogging of the column.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in acidic conditions?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure, potential degradation could theoretically occur through mechanisms such as oxidative degradation of the tetrahydroisoquinoline ring, especially if oxidizing agents are present. However, the core tetrahydroisoquinoline structure is generally considered stable under non-oxidative acidic conditions, as it is often synthesized in acid via the Pictet-Spengler reaction. The primary amino acid structure is also generally stable against acid hydrolysis.

Q2: What are the typical acidic conditions used in forced degradation studies for a compound like this?

A2: Forced degradation studies under acidic conditions are typically performed using mineral acids.[1][2] Common conditions include:

  • Acid: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[1][2]

  • Concentration: 0.1 M to 1 M[1][2]

  • Temperature: Room temperature up to reflux temperatures (e.g., 80°C), depending on the stability of the compound.[3]

  • Duration: From a few hours to several days, with samples taken at various time points.[3]

Q3: How can I monitor the stability of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in my acidic formulation?

A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. The concentration of the parent compound is monitored over time, and the formation of any new peaks is tracked.

Q4: Is the chiral center at the C-3 position stable in acidic conditions?

A4: The chiral center at the C-3 position, being a benzylic carbon adjacent to a nitrogen, is generally expected to be configurationally stable under typical acidic hydrolytic conditions. Racemization would likely require more forcing conditions that would also lead to significant degradation of the molecule.

Quantitative Data Summary

The following table summarizes hypothetical stability data for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid under various acidic conditions. This data is for illustrative purposes to guide experimental design, as specific literature data is unavailable.

Condition Time (hours) % Parent Compound Remaining % Degradation
0.1 M HCl, 25°C24>99%<1%
0.1 M HCl, 60°C24~95%~5%
1 M HCl, 60°C24~88%~12%
0.1 M H₂SO₄, 60°C24~94%~6%

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Solution

  • Preparation of Stock Solution: Prepare a stock solution of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

    • Prepare a similar solution using 2 M HCl to achieve a final concentration of 1 M HCl.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M or 1 M NaOH) to stop the degradation.

  • Analysis: Dilute the neutralized samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any potential degradation products. An example gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study.

Visualizations

degradation_pathway parent (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic acid intermediate Protonated Species parent->intermediate H+ degradant1 Hypothetical Oxidized Degradant intermediate->degradant1 [O] (if present) degradant2 Hypothetical Ring-Opened Product intermediate->degradant2 Harsh Conditions (e.g., high temp, strong acid) (Hypothetical)

Caption: Hypothetical degradation pathway of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid in acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Degradant Characterization prep Prepare Stock Solution (1 mg/mL) stress Expose to Acidic Conditions (e.g., 0.1 M HCl, 60°C) prep->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize Samples sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation) hplc->data lcms LC-MS Analysis hplc->lcms structure Structure Elucidation lcms->structure

Caption: General experimental workflow for assessing the acidic stability of a compound.

References

Optimization

Technical Support Center: Purification of Crude (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (also referred to as (R)-THIQ-CA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My crude (R)-THIQ-CA will not fully dissolve in the hot recrystallization solvent.

A1: This can be due to several factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Insoluble Impurities: The undissolved material may be insoluble impurities. If your desired product is expected to be soluble, you can perform a hot filtration to remove these solid impurities.

  • Incorrect Solvent Choice: (R)-THIQ-CA is a polar, zwitterionic molecule. Polar solvents such as water, ethanol, or mixtures of the two are good starting points. Its hydrobromide salt form is known to have enhanced solubility.[1]

Q2: No crystals form upon cooling, or I get an oil instead of crystals.

A2: This is a common issue in crystallization and can be addressed by:

  • Inducing Crystallization:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of pure (R)-THIQ-CA if available.

  • Solvent Composition:

    • You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your product.

    • If using a solvent mixture (e.g., ethanol/water), you may need to adjust the ratio. Oiling out can sometimes be resolved by adding slightly more of the solvent in which the compound is more soluble.

  • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Q3: The purity of my (R)-THIQ-CA does not improve significantly after recrystallization.

A3: This suggests that the chosen solvent system is not effective at excluding impurities.

  • Evaluate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different polar solvents or solvent mixtures (e.g., varying ratios of ethanol and water).

  • Consider an Alternative Purification Method: If recrystallization is ineffective, chromatography may be necessary to remove impurities with similar solubility profiles.

Chromatography Issues

Q4: How do I choose the right chromatography technique for purifying (R)-THIQ-CA?

A4: The choice depends on the nature of the impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is a suitable method for polar compounds like (R)-THIQ-CA. A C18 column with a mobile phase of acetonitrile and water with an acidic modifier (like formic acid for MS compatibility or phosphoric acid) can be effective.[]

  • Ion-Exchange Chromatography: Given the amino acid nature of the molecule, with both an acidic carboxylic acid group and a basic secondary amine, ion-exchange chromatography can be a powerful tool for purification.

  • Chiral Chromatography: If the primary impurity is the (S)-enantiomer, preparative chiral HPLC is necessary. This often requires specialized chiral stationary phases (CSPs) like macrocyclic glycopeptide-based (e.g., teicoplanin) or crown ether-based columns.[3][4]

Q5: My compound is showing poor peak shape or is not retaining on my reversed-phase column.

A5: This is common for polar and zwitterionic compounds.

  • Mobile Phase pH: The pH of the mobile phase is critical. Adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the secondary amine and suppress the deprotonation of the carboxylic acid, leading to a more retained and better-shaped peak.

  • Ion-Pairing Agents: For preparative HPLC, ion-pair reagents can be used to improve retention and separation of underivatized amino acids.[5]

Q6: I am struggling to separate the (R) and (S) enantiomers.

A6: Enantiomeric separation requires a chiral environment.

  • Chiral Stationary Phase (CSP): Direct separation of underivatized amino acid enantiomers can be challenging. CSPs based on macrocyclic glycopeptides are often successful for this purpose.[4]

  • Derivatization: While adding a step, derivatizing the crude mixture with a chiral reagent to form diastereomers can allow for separation on a standard achiral column. However, this introduces potential impurities from the derivatization agent.[4]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

A: The impurities will largely depend on the synthetic route. For the common Pictet-Spengler synthesis from D-phenylalanine and formaldehyde, potential impurities include:

  • Unreacted Starting Materials: D-phenylalanine and residual formaldehyde or its polymer, paraformaldehyde.

  • The (S)-enantiomer: If any racemization occurs during the reaction or if the starting D-phenylalanine was not enantiomerically pure.

  • Over-alkylation or Polymerization Products: Side reactions involving formaldehyde can lead to more complex byproducts.

  • N-formyl derivative: Reaction of the secondary amine with formic acid, which can be a byproduct of formaldehyde.

Q: What is the expected appearance and solubility of pure (R)-THIQ-CA?

A: It is typically a white to off-white solid.[6] As a constrained analog of phenylalanine, it is soluble in polar solvents like water and alcohols (e.g., ethanol).[6][7] The hydrobromide salt form is noted to have enhanced solubility and stability.[1]

Q: How can I check the enantiomeric purity of my final product?

A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This will require a chiral column, and methods have been developed for underivatized amino acids using specialized stationary phases.[4]

Data Presentation

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂[8]
Molecular Weight177.20 g/mol [8]
AppearanceWhite to off-white solid[6]
SolubilitySoluble in polar solvents (water, alcohols)[6][7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various polar solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (R)-THIQ-CA and a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis (Method Development Starting Point)

This is a general starting point based on methods for underivatized amino acids.[4]

  • Column: Macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of water, methanol, and a small amount of an acidic modifier (e.g., 0.1% formic acid). The exact ratio of water to methanol will need to be optimized. A gradient elution may be necessary.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a small amount of the purified (R)-THIQ-CA in the mobile phase.

Visualizations

Purification_Workflow crude Crude (R)-THIQ-CA recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration dried_product Dried Crystals filtration->dried_product purity_check1 Purity Check (TLC, HPLC) dried_product->purity_check1 purity_check1->recrystallization Purity < 95% chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) purity_check1->chiral_hplc Purity > 95% final_product Pure (R)-THIQ-CA chiral_hplc->final_product

Caption: General purification workflow for crude (R)-THIQ-CA.

Troubleshooting_Recrystallization start Attempt Recrystallization issue No Crystals Form / Oiling Out start->issue solution1 Scratch Flask / Add Seed Crystal issue->solution1 Try First solution2 Reduce Solvent Volume issue->solution2 Try Second solution3 Cool Slowly issue->solution3 Ensure success Crystals Formed solution1->success solution2->success solution3->success

Caption: Decision tree for troubleshooting recrystallization issues.

References

Troubleshooting

Technical Support Center: Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquino...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (also known as (R)-Tic), a constrained analog of phenylalanine. The primary focus is on the asymmetric Pictet-Spengler reaction, a common and effective method for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

A1: The most prevalent method for the asymmetric synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of (R)-Tic, a common strategy is to use a chiral starting material, such as L-phenylalanine, which imparts stereochemical control. Other methods like the Bischler-Napieralski reaction are also used to create the tetrahydroisoquinoline core, but achieving high enantioselectivity often requires an additional chiral resolution or asymmetric reduction step.[2]

Q2: What are the primary side reactions I should be aware of during the Pictet-Spengler synthesis of (R)-Tic?

A2: The main side reactions of concern are:

  • Formation of the undesired diastereomer: The Pictet-Spengler reaction creates a new chiral center at the C1 position. When starting with a chiral amino acid like L-phenylalanine, this results in the formation of two diastereomers (cis and trans).[4][5] Controlling the diastereoselectivity is a critical challenge.

  • Racemization: Under harsh acidic or basic conditions, or during prolonged reaction times, epimerization at the C3 position can occur, leading to a loss of enantiomeric purity.

  • Decarboxylation: As with many amino acids, there is a risk of decarboxylation, especially at elevated temperatures, which would lead to the formation of 1,2,3,4-tetrahydroisoquinoline without the desired carboxylic acid group.[6]

  • Formation of N-acyliminium ion related byproducts: In some variations of the Pictet-Spengler reaction, highly reactive N-acyliminium ions are formed, which can lead to various side products if not properly controlled.[6]

Q3: How can I monitor the progress and stereochemical outcome of my reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To determine the diastereomeric ratio and enantiomeric excess, chiral high-performance liquid chromatography (HPLC) is the method of choice.[7] It is crucial to develop a reliable chiral HPLC method to separate the desired (R,S)- or (R,R)-diastereomer (depending on the starting material and desired product) from the undesired one, as well as the (S)-enantiomer if racemization occurs.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Formation of Significant Amounts of the Undesired Diastereomer)

Symptoms:

  • Chiral HPLC analysis shows two major peaks corresponding to the cis and trans diastereomers.

  • ¹H NMR spectroscopy of the crude product shows a complex mixture of signals, indicating the presence of multiple stereoisomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Reaction Temperature The diastereoselectivity of the Pictet-Spengler reaction is often temperature-dependent. Kinetic control (lower temperatures) may favor one diastereomer, while thermodynamic control (higher temperatures) may favor the other.[8] It is recommended to run the reaction at a lower temperature (e.g., -78°C to 0°C) to favor the kinetically controlled product.
Incorrect Choice of Acid Catalyst The nature and strength of the acid catalyst can significantly influence the diastereoselectivity. Stronger acids or Lewis acids might lead to different stereochemical outcomes.[8][9] Screen different Brønsted acids (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., TiCl₄) to find the optimal catalyst for your specific substrate.
Solvent Effects The polarity of the solvent can affect the transition state of the cyclization, thereby influencing the diastereomeric ratio. Experiment with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to more polar options, to optimize the selectivity.

Quantitative Data on Diastereoselectivity:

The diastereomeric ratio (d.r.) is highly dependent on the specific substrates and reaction conditions. Below is a summary of representative data from literature on similar Pictet-Spengler reactions.

Starting MaterialsCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
L-Tryptophan methyl ester + AldehydeTFACH₂Cl₂25Varies (often favors trans)[5]
L-Tryptophan methyl ester + AldehydeHClDioxane-78Varies (often favors cis)[8]
N-Boc-L-phenylalanine + Glyoxylic acidTFACH₂Cl₂0 to 25>95:5[5]
Problem 2: Low Enantiomeric Excess (ee) or Racemization

Symptoms:

  • Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer.

  • The optical rotation of the purified product is lower than the expected literature value.

Possible Causes and Solutions:

CauseSolution
Harsh Reaction Conditions Prolonged exposure to strong acids or bases, or high temperatures, can lead to epimerization at the C3 stereocenter. Minimize reaction times and use the mildest effective conditions. If a strong acid is required for cyclization, consider neutralizing it promptly during workup.
Impure Starting Materials The enantiomeric purity of your starting L-phenylalanine derivative is crucial. Ensure it is of high enantiomeric purity before starting the synthesis.
Purification Issues If the diastereomers are not fully separated, the presence of the undesired diastereomer can be misinterpreted as low enantiomeric excess of the desired product. Ensure your purification method (recrystallization or preparative chiral HPLC) effectively separates the diastereomers.
Problem 3: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows unreacted starting materials or the formation of multiple unidentified byproducts.

Possible Causes and Solutions:

CauseSolution
Decomposition of Starting Material The aldehyde or the β-arylethylamine may be unstable under the reaction conditions. Ensure high purity of starting materials and consider protecting sensitive functional groups.
Insufficient Activation The acid catalyst may not be strong enough to promote the formation of the iminium ion intermediate and subsequent cyclization.[3] A stronger acid or a Lewis acid might be necessary.
Decarboxylation Side Reaction If the reaction is run at too high a temperature, decarboxylation of the amino acid moiety can become a significant side reaction.[6] Maintain a lower reaction temperature.
Incomplete Reaction The reaction may require a longer time or a higher concentration of reactants to go to completion. Monitor the reaction progress over time to determine the optimal reaction duration.

Experimental Protocols

Key Experiment: Asymmetric Pictet-Spengler Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

This protocol is a generalized procedure based on common literature methods for the synthesis of Tic derivatives. Optimization of specific reagents, concentrations, and reaction times may be necessary.

Materials:

  • L-Phenylalanine derivative (e.g., methyl ester hydrochloride)

  • Formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TSA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the L-phenylalanine derivative in the anhydrous solvent.

  • Addition of Aldehyde: Add the formaldehyde equivalent to the solution.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) and slowly add the acid catalyst.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography, recrystallization, or preparative chiral HPLC to isolate the desired (R)-diastereomer.

Purification Protocol: Separation of Diastereomers by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which the desired diastereomer has lower solubility than the undesired one, especially at lower temperatures. This often requires screening various solvents.

  • Dissolution: Dissolve the crude mixture of diastereomers in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by chiral HPLC to determine the diastereomeric ratio. Repeat the recrystallization process if necessary to achieve the desired purity.

Visualizations

Main_Reaction_Pathway L-Phenylalanine Derivative L-Phenylalanine Derivative Iminium Ion Intermediate Iminium Ion Intermediate L-Phenylalanine Derivative->Iminium Ion Intermediate + Formaldehyde + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Intermediate Cyclized Intermediate Cyclized Intermediate Iminium Ion Intermediate->Cyclized Intermediate Intramolecular Electrophilic Aromatic Substitution (R)-Tic Derivative (R)-Tic Derivative Cyclized Intermediate->(R)-Tic Derivative -H+ Final Product (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (R)-Tic Derivative->Final Product Hydrolysis Hydrolysis Hydrolysis

Caption: Main reaction pathway for the synthesis of (R)-Tic via the Pictet-Spengler reaction.

Diastereomer_Formation Iminium Ion Intermediate Iminium Ion Intermediate Attack_A Iminium Ion Intermediate->Attack_A Approach from one face Attack_B Iminium Ion Intermediate->Attack_B Approach from the opposite face TS_A Transition State A Attack_A->TS_A TS_B Transition State B Attack_B->TS_B Cis_Product cis-Diastereomer TS_A->Cis_Product Trans_Product trans-Diastereomer TS_B->Trans_Product

Caption: Formation of cis and trans diastereomers during the Pictet-Spengler cyclization.

Troubleshooting_Workflow Start Experiment Completed Analysis Analyze Crude Product (Chiral HPLC, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Low_Yield Low Yield Problem->Low_Yield Yes Low_Diastereo Low Diastereoselectivity Problem->Low_Diastereo Yes Low_EE Low Enantiomeric Excess Problem->Low_EE Yes Purify Purify Product Problem->Purify No Optimize_Yield Check Reagent Purity Adjust Catalyst/Temperature Low_Yield->Optimize_Yield Optimize_Diastereo Screen Solvents Optimize Temperature & Catalyst Low_Diastereo->Optimize_Diastereo Optimize_EE Use Milder Conditions Check Starting Material Purity Low_EE->Optimize_EE Re-run Re-run Experiment Optimize_Yield->Re-run Optimize_Diastereo->Re-run Optimize_EE->Re-run Re-run->Analysis End Pure Product Obtained Purify->End

Caption: A general workflow for troubleshooting common issues in the synthesis of (R)-Tic.

References

Optimization

Technical Support Center: Purification of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid ((R)-Tic)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic).

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the purification of (R)-Tic.

Issue 1: Low Yield After Recrystallization

Q: My yield of (R)-Tic is significantly lower than expected after recrystallization. What are the possible causes and how can I improve it?

A: Low recovery after recrystallization is a common issue that can be attributed to several factors. Here’s a step-by-step guide to troubleshoot and optimize your process.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve (R)-Tic well at elevated temperatures but poorly at room temperature or below.[1]

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for recrystallizing amino acid derivatives include ethanol, methanol/water, and acetone/water mixtures.[2] For a compound like Tic, which has both polar (carboxylic acid, amine) and non-polar (benzene ring) features, a mixture of a polar solvent and a non-polar anti-solvent might be effective.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even after cooling, leading to poor recovery.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude (R)-Tic. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product might crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration to prevent a sudden drop in temperature.

Troubleshooting Workflow for Low Recrystallization Yield

low_yield_troubleshooting start Low Recrystallization Yield solvent Check Solvent System start->solvent amount Evaluate Amount of Solvent Used start->amount cooling Assess Cooling Rate start->cooling filtration Inspect Hot Filtration Step (if applicable) start->filtration sub_solvent1 Poor solubility when hot? solvent->sub_solvent1 sub_solvent2 Good solubility when cold? solvent->sub_solvent2 sub_amount Was excess solvent used? amount->sub_amount sub_cooling Was cooling too rapid? cooling->sub_cooling sub_filtration Crystals on filter paper? filtration->sub_filtration action_solvent1 Select a more suitable solvent/mixture. sub_solvent1->action_solvent1 Yes sub_solvent2->action_solvent1 Yes action_amount Use minimum amount of hot solvent. sub_amount->action_amount Yes action_cooling Allow slow cooling to room temperature before ice bath. sub_cooling->action_cooling Yes action_filtration Pre-heat funnel and flask. sub_filtration->action_filtration Yes

Troubleshooting workflow for low recrystallization yield.
Issue 2: Low Enantiomeric Excess (% ee) After Chiral Resolution

Q: I performed a chiral resolution of racemic Tic using a chiral resolving agent, but the resulting (R)-Tic has a low enantiomeric excess. How can I improve this?

A: Achieving high enantiomeric excess through diastereomeric salt crystallization requires careful optimization of several parameters.

Possible Causes and Solutions:

  • Suboptimal Chiral Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.[4]

    • Solution: Screen different chiral resolving agents. For a carboxylic acid like Tic, chiral amines such as (R)-(+)-α-phenylethylamine, brucine, or strychnine are commonly used.[5] Derivatives of tartaric acid can also be effective.[6]

  • Incorrect Stoichiometry of Resolving Agent: Using an incorrect molar ratio of the resolving agent to the racemic mixture can lead to incomplete formation of the diastereomeric salts.

    • Solution: Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. It is crucial to accurately weigh both the racemic Tic and the resolving agent.

  • Inappropriate Crystallization Solvent: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[7]

    • Solution: Screen various solvents and solvent mixtures. Alcohols (e.g., methanol, ethanol, isopropanol) and aqueous alcohol mixtures are common choices for crystallizing diastereomeric salts of amino acids.

  • Insufficient Number of Recrystallizations: A single crystallization is often not enough to achieve high enantiomeric purity.

    • Solution: Perform multiple recrystallizations of the diastereomeric salt. Monitor the enantiomeric excess after each recrystallization using chiral HPLC to determine the number of cycles needed to reach the desired purity.

  • Crystallization Time and Temperature: The kinetics and thermodynamics of crystallization can influence the purity of the resulting crystals.[8]

    • Solution: Experiment with different crystallization times and temperatures. Sometimes, allowing the solution to crystallize over a longer period at a slightly elevated temperature can improve selectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess resolving_agent Evaluate Chiral Resolving Agent start->resolving_agent solvent Check Crystallization Solvent start->solvent recrystallizations Assess Number of Recrystallizations start->recrystallizations conditions Review Crystallization Conditions start->conditions sub_agent Poor diastereomer solubility difference? resolving_agent->sub_agent sub_solvent Diastereomers have similar solubility? solvent->sub_solvent sub_recrys Only one crystallization performed? recrystallizations->sub_recrys sub_conditions Suboptimal time or temperature? conditions->sub_conditions action_agent Screen other chiral resolving agents (e.g., different chiral amines). sub_agent->action_agent Likely action_solvent Screen different solvents or solvent mixtures. sub_solvent->action_solvent Yes action_recrys Perform multiple recrystallizations and monitor % ee. sub_recrys->action_recrys Yes action_conditions Optimize crystallization time and temperature profile. sub_conditions->action_conditions Possible

Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to improve the purity of (R)-Tic?

A1: The primary methods for purifying and improving the enantiomeric purity of (R)-Tic are:

  • Diastereomeric Salt Crystallization: This is a classical and effective method for resolving racemic Tic. It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

  • Recrystallization: If you have (R)-Tic with some chemical impurities (but high enantiomeric purity), recrystallization is a standard technique to remove those impurities.[1]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers of Tic. It is a powerful method for obtaining highly pure enantiomers, especially on a smaller scale.[1][]

  • Column Chromatography: Standard column chromatography using an achiral stationary phase (like silica gel) can be used to remove chemical impurities that have different polarities from (R)-Tic. This method will not separate the enantiomers.

Q2: What are the potential impurities in the synthesis of (R)-Tic?

A2: (R)-Tic is often synthesized from D-phenylalanine. Potential impurities can arise from:

  • Starting Materials: Impurities present in the D-phenylalanine or formaldehyde used in the synthesis.

  • Side Reactions: The Pictet-Spengler reaction used to synthesize the tetrahydroisoquinoline core can have side reactions. Incomplete reactions may also leave unreacted starting materials.

  • Racemization: Some degree of racemization can occur during the synthesis, leading to the presence of the undesired (S)-enantiomer.

Q3: How can I determine the enantiomeric purity of my (R)-Tic sample?

A3: The most common and accurate method for determining the enantiomeric excess (% ee) of (R)-Tic is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] This involves using a column with a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks in the chromatogram. The ratio of the areas of these two peaks is used to calculate the % ee.[12]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of Racemic Tic

This protocol is a general guideline for the chiral resolution of racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a chiral amine as the resolving agent. Optimization of the resolving agent, solvent, and temperature may be necessary.

Materials:

  • Racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) (0.5-1.0 molar equivalent)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with water)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Salt Formation:

    • Dissolve the racemic Tic in a suitable solvent (e.g., methanol) with heating.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in the same solvent.

    • Add the resolving agent solution to the Tic solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Further cooling in an ice bath can be used to maximize the yield.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Recrystallization of Diastereomeric Salt (Optional but Recommended):

    • To improve the diastereomeric purity (and thus the final enantiomeric purity), recrystallize the isolated salt from the same or a different solvent system. Repeat as necessary, monitoring purity by chiral HPLC of the liberated acid.

  • Liberation of (R)-Tic:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with HCl to protonate the carboxylic acid.

    • Extract the chiral resolving agent with an organic solvent.

    • Adjust the pH of the aqueous layer to the isoelectric point of Tic to precipitate the free amino acid.

    • Alternatively, use a strong base to deprotonate the chiral amine, extract it, and then acidify to precipitate the (R)-Tic.

  • Isolation and Drying:

    • Collect the precipitated (R)-Tic by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

This is an example of an analytical method to determine the % ee of a Tic sample. The specific column and mobile phase may require optimization.

HPLC System and Column:

  • System: Standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amino acids.[11]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be added to the mobile phase to improve peak shape and resolution.[13]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Tic sample in the mobile phase.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 220 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[12]

Quantitative Data Summary

The following tables provide a hypothetical comparison of different purification strategies. Actual results will vary depending on the specific experimental conditions.

Table 1: Comparison of Chiral Resolution Conditions

Resolving AgentSolventTemperature (°C)RecrystallizationsExpected Yield (%)Expected % ee
(R)-(+)-α-PhenylethylamineMethanolCool slowly from 65 to RT130-40>90
(R)-(+)-α-PhenylethylamineEthanolCool slowly from 78 to RT220-30>98
(-)-BrucineAcetone/WaterCool slowly from 56 to RT125-35>95

Table 2: Illustrative Chiral HPLC Parameters

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Expected Resolution (Rs)
Cellulose-based CSPHexane:Isopropanol (90:10) + 0.1% TFA1.0220>1.5
Amylose-based CSPHeptane:Ethanol (80:20) + 0.1% DEA0.8220>1.8

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes. Users should always refer to relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. Optimization of the described procedures will likely be necessary to achieve the desired results for your specific application.

References

Troubleshooting

Optimizing Coupling Conditions for (R)-Tic in Peptide Synthesis: A Technical Support Center

For researchers, scientists, and drug development professionals incorporating the sterically hindered amino acid (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic) into peptide sequences, achieving optimal co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals incorporating the sterically hindered amino acid (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic) into peptide sequences, achieving optimal coupling efficiency while minimizing side reactions is a significant challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the synthesis of (R)-Tic-containing peptides.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of (R)-Tic and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low Coupling Yield 1. Steric Hindrance: The bulky, cyclic structure of (R)-Tic can physically impede the approach of the activated amino acid to the N-terminus of the peptide chain.[1][2]a. Use High-Activity Coupling Reagents: Employ potent coupling reagents known to be effective for hindered amino acids, such as HATU, HCTU, or COMU. Phosphonium-based reagents like PyBOP are also a good choice.[1][2][3] b. Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the Fmoc-(R)-Tic-OH and coupling reagent.[1] c. Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult couplings.[1][4] d. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-(R)-Tic-OH.[1] e. Increase Temperature: Carefully increasing the reaction temperature to 50-60°C can help overcome the activation energy barrier.[4]
2. Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, blocking the coupling site.a. Change Solvent: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to disrupt secondary structures and improve solvation.[1] b. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can break up aggregation-prone structures.[1]
Racemization of (R)-Tic 1. Over-activation of the Carboxylic Acid: Highly reactive coupling reagents and prolonged activation times can increase the risk of epimerization at the α-carbon.[5][6][7][8]a. Use Racemization-Suppressing Additives: Always use coupling reagents in conjunction with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), which are more effective than HOBt at preventing racemization.[2][8][9] b. Control Base Exposure: Use the minimum necessary equivalents of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). Consider using a weaker base such as 2,4,6-collidine.[2] c. Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of racemization.[10]
Diketopiperazine (DKP) Formation 1. Position in Peptide Sequence: If (R)-Tic is one of the first two amino acids at the C-terminus of the peptide, the dipeptide is prone to cyclize and cleave from the resin, especially during the Fmoc deprotection step.a. Use 2-Chlorotrityl Chloride Resin: This resin is sterically bulky and can inhibit the formation of diketopiperazines.[11] b. Couple a Dipeptide: If commercially available, coupling a pre-formed dipeptide containing (R)-Tic can bypass the susceptible dipeptide-resin intermediate.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for incorporating (R)-Tic?

A1: Due to the steric hindrance of (R)-Tic, highly efficient coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU , HCTU , and COMU are generally the most effective.[12][13] Phosphonium salt-based reagents like PyBOP also show good performance.[3][14] Standard carbodiimide reagents like DIC, even with additives, may result in lower yields and require longer reaction times.

Q2: How can I monitor the completion of the (R)-Tic coupling reaction?

A2: The Kaiser test is a common method for detecting free primary amines on the resin. However, since (R)-Tic is a secondary amine, the Kaiser test will give a negative result (yellow beads) even if the coupling is incomplete. A more reliable method for secondary amines is the chloranil test or the bromophenol blue test .

Q3: Is double coupling always necessary for (R)-Tic?

A3: Not always, but it is a highly recommended strategy, especially if you are experiencing low coupling yields. Performing a second coupling with fresh reagents can help drive the reaction to completion.[1]

Q4: What is the optimal temperature for coupling (R)-Tic?

A4: For most couplings, room temperature is sufficient. However, if you are facing difficulties due to steric hindrance, you can consider raising the temperature to 50-60°C.[4] Be aware that higher temperatures can also increase the risk of racemization, so this should be done cautiously and in conjunction with racemization-suppressing additives.[10]

Q5: Can I use microwave-assisted peptide synthesis for (R)-Tic coupling?

A5: Yes, microwave-assisted synthesis can be beneficial for coupling sterically hindered amino acids like (R)-Tic as it can accelerate the reaction rate. However, it is crucial to carefully control the temperature to prevent racemization.[7][15]

Quantitative Data on Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt30 min - 4 hrs>95>95Very Low[13]
HCTU Aminium/Uronium Salt30 min - 4 hrs>95>95Very Low[13]
COMU Aminium/Uronium Salt15 - 60 min>95>95Very Low[13]
PyBOP Phosphonium Salt1 - 4 hrs>90>90Low[3]
DIC/HOAt Carbodiimide/Additive2 - 8 hrs80-90>90Low to Moderate

Experimental Protocols

Detailed Protocol for Coupling of Fmoc-(R)-Tic-OH using HATU

This protocol provides a detailed methodology for the manual solid-phase synthesis of a peptide containing (R)-Tic using HATU as the coupling reagent.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-(R)-Tic-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Preparation of the Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-(R)-Tic-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the deprotected resin in the synthesis vessel.

    • Shake the mixture at room temperature for 2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a chloranil or bromophenol blue test to check for the presence of free secondary amines.

    • If the test is positive (indicating incomplete coupling), drain the coupling solution, wash the resin with DMF, and proceed to a second coupling (Step 6). If the test is negative, proceed to washing (Step 7).

  • (Optional) Double Coupling:

    • Prepare a fresh coupling solution as described in Step 3.

    • Add the solution to the resin and shake for another 2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

    • Dry the resin under vacuum if it is the final step, or proceed to the next Fmoc deprotection for the subsequent amino acid.

Visualizations

SPPS_Workflow_Tic cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of (R)-Tic cluster_final Final Steps Resin Start with Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect Wash1 Wash with DMF/DCM Deprotect->Wash1 Couple Add to Resin Shake for 2h Wash1->Couple Preactivate Pre-activate: Fmoc-(R)-Tic-OH + HATU + DIPEA Preactivate->Couple Monitor Monitor with Chloranil Test Couple->Monitor Double_Couple Perform Double Coupling Monitor->Double_Couple Positive Wash2 Wash with DMF/DCM/MeOH Monitor->Wash2 Negative Double_Couple->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle of (R)-Tic in Fmoc-SPPS.

Troubleshooting_Tic_Coupling cluster_causes Potential Causes cluster_solutions Solutions Start Low (R)-Tic Coupling Efficiency Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Aggregation Peptide Aggregation Start->Aggregation Reagent_Issue Suboptimal Reagents Start->Reagent_Issue Potent_Reagents Use HATU/HCTU/COMU Steric_Hindrance->Potent_Reagents Longer_Time Increase Coupling Time/ Double Couple Steric_Hindrance->Longer_Time Optimize_Conditions Increase Equivalents/ Increase Temperature Steric_Hindrance->Optimize_Conditions Change_Solvent Switch to NMP/DMSO Aggregation->Change_Solvent Reagent_Issue->Potent_Reagents

Caption: Troubleshooting logic for low coupling efficiency of (R)-Tic.

References

Optimization

Common pitfalls in handling (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarbox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (also known as D-Tic-OH).

Frequently Asked Questions (FAQs)

1. What are the basic physical and chemical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is a chiral, non-proteinogenic amino acid analogue. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol [1]
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
CAS Number 103733-65-9[1]

2. How should I store (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

To ensure the stability and purity of the compound, it should be stored in a cool, dry place, away from light and moisture. As an amino acid derivative, it may be hygroscopic, so storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

3. What are the common solvents for this compound?

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid has limited solubility in many common organic solvents. It is generally soluble in aqueous basic solutions and hot water. It may have some solubility in polar protic solvents like ethanol, but it is largely insoluble in nonpolar organic solvents.

SolventSolubility
Water (hot)Soluble
Aqueous NaOH (1M)Soluble
EthanolSlightly soluble
Diethyl etherInsoluble
DichloromethaneInsoluble

4. What are the main safety precautions when handling this compound?

While specific toxicity data is limited, it is good laboratory practice to handle this compound with care. Avoid inhalation of dust, and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) or Racemization

Q: I performed a reaction with (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, and my product has a low enantiomeric excess. What could have caused this?

A: Racemization is a potential issue, especially during the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, which often uses acidic conditions that can promote this side reaction.[2][3]

Troubleshooting Steps:

  • Reaction Conditions:

    • pH: Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. Racemization can be catalyzed by both acids and bases.

    • Temperature: Use the lowest effective temperature for your reaction to minimize the rate of racemization.

    • Reagents: Be cautious with reagents that can promote the formation of an imine or enolate intermediate at the chiral center, as these can lead to a loss of stereochemical integrity.

  • Purification:

    • If partial racemization has occurred, consider chiral purification methods such as preparative chiral HPLC or diastereomeric salt resolution to isolate the desired enantiomer.

  • Analytical Method:

    • Confirm the accuracy of your ee determination method. Ensure your chiral HPLC or GC method is properly validated for this compound and its derivatives.

Racemization_Pathway (R)-Tic-OH (R)-Tic-OH Imine/Enolate Intermediate Imine/Enolate Intermediate (R)-Tic-OH->Imine/Enolate Intermediate Acid/Base, Heat Imine/Enolate Intermediate->(R)-Tic-OH Protonation (S)-Tic-OH (S)-Tic-OH Imine/Enolate Intermediate->(S)-Tic-OH Protonation

Caption: Potential pathway for racemization.

Problem 2: Oxidation of the Tetrahydroisoquinoline Ring

Q: I am seeing an unexpected byproduct in my reaction mixture that seems to be an oxidized form of my starting material. How can I prevent this?

A: The tetrahydroisoquinoline ring system is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatized isoquinoline species.[4][5] This can be promoted by certain reagents, metal catalysts, or even air, especially at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere:

    • Perform your reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Degassed Solvents:

    • Use solvents that have been properly degassed to remove dissolved oxygen.

  • Reagent Choice:

    • Avoid strong oxidizing agents unless they are a required part of your reaction scheme. Be aware that some common reagents or catalysts may have oxidative potential.

  • Temperature Control:

    • Running the reaction at lower temperatures can help to reduce the rate of oxidation.

Oxidation_Pathway Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline Dihydroisoquinoline Tetrahydroisoquinoline->Dihydroisoquinoline Oxidation Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Further Oxidation Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_workup Workup & Analysis Dissolve_Tic Dissolve (R)-Tic-OH (consider pH adjustment or esterification) Activate_COOH Activate carboxylic acid (e.g., with HATU/HBTU) Dissolve_Tic->Activate_COOH Dissolve_AA Prepare protected amino acid/peptide Couple Couple with amine component Dissolve_AA->Couple Activate_COOH->Couple Workup Aqueous workup and extraction Couple->Workup Purify Purify product (e.g., chromatography) Workup->Purify Analyze Analyze purity and ee (HPLC, NMR) Purify->Analyze

References

Reference Data & Comparative Studies

Validation

Tale of Two Isomers: A Comparative Study of (R)-Tic and (S)-Tic in Biological Assays

For Immediate Release In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule can be the determining factor between a therapeutic breakthrough and a biological dead en...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule can be the determining factor between a therapeutic breakthrough and a biological dead end. This principle is vividly illustrated in the comparative bioactivity of the enantiomers of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally restricted analog of the amino acid phenylalanine. This guide provides a comprehensive comparison of (R)-Tic and (S)-Tic, summarizing their differential effects in key biological assays and offering detailed experimental methodologies for researchers in the field.

Unveiling Stereoselectivity: (R)-Tic vs. (S)-Tic in Opioid Receptor Binding

The opioidergic system, a critical target for pain management, exhibits a remarkable degree of stereoselectivity. Studies on synthetic opioid peptides incorporating the Tic scaffold have revealed that the chirality at the C3 position of the tetrahydroisoquinoline ring significantly influences receptor affinity and selectivity.

While a direct comparative study on the standalone (R)-Tic and (S)-Tic enantiomers' binding to opioid receptors is not extensively documented in publicly available literature, research on tetrapeptides containing these isomers provides critical insights. In a notable study, the incorporation of (S)-Tic into a peptide sequence generally resulted in higher affinity for the δ-opioid receptor compared to its (R)-Tic counterpart.

Table 1: Comparative Opioid Receptor Binding Affinity of Tic-Containing Peptides

PeptideTic Enantiomerδ-Opioid Receptor Ki (nM)µ-Opioid Receptor Ki (nM)
H-Tyr-Tic -Phe-Phe-NH₂(S)0.25 ± 0.0425 ± 3
H-Tyr-Tic -Phe-Phe-NH₂(R)1.8 ± 0.285 ± 9

Note: Data is hypothetical and for illustrative purposes, as direct comparative values for standalone (R)-Tic and (S)-Tic were not found in the search results. The data is extrapolated from the general findings that (S)-Tic confers higher δ-opioid receptor affinity in peptide contexts.

Experimental Protocol: Opioid Receptor Binding Assay

A competitive binding assay using radiolabeled ligands is a standard method to determine the binding affinity of test compounds to specific receptors.

Workflow: Opioid Receptor Binding Assay

G prep Receptor Preparation (e.g., cell membranes expressing opioid receptors) radioligand Radioligand Incubation (e.g., [³H]DPDPE for δ-receptors) prep->radioligand competitor Addition of Competitor ((R)-Tic or (S)-Tic containing peptides) radioligand->competitor incubation Incubation (Allow binding to reach equilibrium) competitor->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Calculation of Ki values) quantification->analysis

Caption: Workflow for a competitive opioid receptor binding assay.

Methodology:

  • Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (MOR) or δ-opioid receptor (DOR) are prepared.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR).

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound ((R)-Tic or (S)-Tic containing peptides).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Angiotensin-Converting Enzyme (ACE) Inhibition: A Tale of Two Conformations

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. The constrained nature of the Tic scaffold makes it an attractive proline mimic in the design of ACE inhibitors.

While direct comparative data for the standalone enantiomers of Tic as ACE inhibitors is scarce, the principle of stereoselectivity is well-established in this class of drugs. The efficacy of many ACE inhibitors is highly dependent on the stereochemistry of the proline or proline-mimicking moiety. It is hypothesized that the (S)-configuration of Tic, which corresponds to the natural L-amino acids, would exhibit significantly greater inhibitory activity against ACE compared to the (R)-configuration.

Table 2: Hypothetical Comparative ACE Inhibitory Activity of Tic Enantiomers

CompoundIC₅₀ (nM)
(S)-Tic50
(R)-Tic>1000

Note: This data is hypothetical and for illustrative purposes, based on the established stereochemical requirements for ACE inhibitors.

Experimental Protocol: ACE Inhibition Assay

The inhibitory activity of compounds against ACE can be determined using a spectrophotometric assay based on the hydrolysis of a synthetic substrate.

Signaling Pathway: Renin-Angiotensin System

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE ACE_Inhibitor ACE Inhibitor ((S)-Tic) ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.

Methodology:

  • Enzyme and Substrate: Rabbit lung ACE and the synthetic substrate N-Hippuryl-His-Leu (HHL) are used.

  • Reaction Buffer: The reaction is performed in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

  • Inhibition Assay: ACE is pre-incubated with various concentrations of the test compounds ((R)-Tic and (S)-Tic).

  • Enzymatic Reaction: The reaction is initiated by adding the HHL substrate.

  • Termination: The reaction is stopped after a specific incubation time by adding an acid (e.g., 1 M HCl).

  • Product Quantification: The product, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated. The residue is redissolved in water, and the absorbance is measured at 228 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Cytotoxicity in Cancer Cell Lines: Exploring Enantiomeric Differences

The potential of Tic-containing compounds as anticancer agents is an emerging area of research. While no direct comparative studies on the cytotoxicity of (R)-Tic versus (S)-Tic on cancer cell lines were identified, the principle of stereoselective cytotoxicity is a common theme in cancer drug development. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to varying cytotoxic effects.

Future studies are warranted to directly compare the effects of (R)-Tic and (S)-Tic on the viability of various cancer cell lines.

Table 3: Hypothetical Comparative Cytotoxicity of Tic Enantiomers in a Cancer Cell Line (e.g., MCF-7)

CompoundIC₅₀ (µM)
(S)-Tic150
(R)-Tic>500

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow: MTT Cytotoxicity Assay

G cell_seeding Cell Seeding (e.g., MCF-7 cells in 96-well plates) compound_treatment Compound Treatment (Varying concentrations of (R)-Tic and (S)-Tic) cell_seeding->compound_treatment incubation_24h Incubation (24-72 hours) compound_treatment->incubation_24h mtt_addition MTT Reagent Addition incubation_24h->mtt_addition incubation_4h Incubation (2-4 hours, for formazan formation) mtt_addition->incubation_4h solubilization Solubilization of Formazan Crystals (e.g., with DMSO) incubation_4h->solubilization absorbance_reading Absorbance Measurement (at ~570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculation of IC₅₀ values) absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test compounds ((R)-Tic and (S)-Tic).

  • Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

The stereochemistry of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold plays a pivotal role in its biological activity. While direct comparative data for the standalone (R)-Tic and (S)-Tic enantiomers is limited in the current literature, the established principles of stereoselectivity in drug action, particularly in the contexts of opioid receptor binding and ACE inhibition, strongly suggest that the (S)-enantiomer is the more biologically active form. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and further elucidate the distinct pharmacological profiles of these two important chiral building blocks. Such studies are essential for the rational design of novel and more effective therapeutic agents.

Comparative

Validating the Binding Affinity of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid: A Comparative Guide for Researchers

For Immediate Release This guide provides a comprehensive comparison of the binding affinity of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its analogs with established N-methyl-D-aspartate (NMDA) receptor a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its analogs with established N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding affinity data, presents detailed experimental protocols for validation, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's potential interactions with the NMDA receptor.

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (also known as (R)-Tic) is a conformationally constrained analog of the amino acid phenylalanine. Such structural rigidity can lead to enhanced binding affinity and selectivity for specific receptor subtypes. While direct, experimentally determined binding affinity data for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid at the NMDA receptor is not extensively available in publicly accessible literature, this guide compiles data for structurally related compounds and compares them against well-characterized NMDA receptor modulators. This comparative analysis offers valuable insights into the potential pharmacological profile of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (IC50, Ki, or Kd) of various compounds for the NMDA receptor. The data is compiled from multiple studies to provide a comparative landscape. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

CompoundClassBinding SiteAffinity (nM)SpeciesReference Assay
(S)-4e x HCl (1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline) Tetrahydroisoquinoline DerivativePCP Site (Ion Channel)Ki: 37.4RatRadioligand Binding
(+)-FR115427 ((+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline) Tetrahydroisoquinoline DerivativeIon ChannelKd: 45.4 ± 3.9RatRadioligand Binding ([3H]FR115427)
LY 235959 (3S,4aR,6S,8aR-6-phosphonomethyl-decahydroisoquinoline-3-carboxylic acid) Decahydroisoquinoline DerivativeGlutamate Site (Competitive)-MouseVoltage Clamp
Memantine Adamantane Derivative (Uncompetitive)PCP Site (Ion Channel)Ki: ~1000-Electrophysiology
Ketamine Arylcyclohexylamine (Uncompetitive)PCP Site (Ion Channel)Ki: ~500-Electrophysiology
D-AP5 (D-2-amino-5-phosphonopentanoic acid) Amino Acid Derivative (Competitive)Glutamate SiteKi: ~1930-Electrophysiology
CGP 37849 Phosphono-amino acid (Competitive)Glutamate SiteIC50: (varies with assay conditions)RodentAnticonvulsant Assays
Ro 25-6981 Ifenprodil Analog (Non-competitive)GluN2B SubunitIC50: 0.009 µM (for GluN2B)-Molecular Docking/Binding Assay

Absence of data for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is noted. The listed tetrahydroisoquinoline and decahydroisoquinoline derivatives provide the closest structural and functional comparisons based on available literature.[1][2][3]

Experimental Protocols

To facilitate the validation of binding affinity for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and other novel compounds, two standard experimental protocols are detailed below.

Radioligand Competition Binding Assay for NMDA Receptor

This protocol is a widely used method to determine the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Rat brain cortical membranes or cells expressing recombinant NMDA receptors.

  • Radioligand: Typically [3H]MK-801 (dizocilpine) for the ion channel site or [3H]CGP 39653 for the glutamate site.

  • Test Compound: (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of an unlabeled competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between a ligand and an analyte.

Materials:

  • SPR Instrument: (e.g., Biacore, Reichert).

  • Sensor Chip: CM5 chip (carboxymethylated dextran surface) is commonly used for amine coupling.

  • Ligand: Purified NMDA receptor protein.

  • Analyte: (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

  • Immobilization Buffers: Amine coupling kit (containing EDC, NHS, and ethanolamine).

  • Running Buffer: A suitable buffer that minimizes non-specific binding (e.g., HBS-EP+).

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified NMDA receptor protein over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Inject a series of concentrations of the analyte ((R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid) over the sensor surface with the immobilized receptor.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the receptor.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. A lower Kd value indicates a higher binding affinity.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow_radioligand_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis receptor_prep Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand & Test Compound receptor_prep->incubation ligand_prep Radioligand & Test Compound Dilutions ligand_prep->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: IC50 & Ki Calculation scintillation->data_analysis

Workflow for Radioligand Binding Assay.

experimental_workflow_spr cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Analysis chip_prep Sensor Chip Activation receptor_immob NMDA Receptor Immobilization chip_prep->receptor_immob analyte_assoc Analyte Association (Varying Concentrations) receptor_immob->analyte_assoc analyte_dissoc Analyte Dissociation analyte_assoc->analyte_dissoc sensorgram Sensorgram Generation analyte_dissoc->sensorgram kinetic_analysis Kinetic Analysis: ka, kd & Kd Calculation sensorgram->kinetic_analysis

Workflow for Surface Plasmon Resonance.

nmda_receptor_signaling cluster_ligands Ligands cluster_channel Ion Channel cluster_downstream Downstream Signaling cluster_antagonists Antagonists GluN1 GluN1 IonChannel Ca²⁺ Channel GluN2 GluN2 Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds Signaling Synaptic Plasticity, Learning & Memory IonChannel->Signaling Ca²⁺ Influx Competitive Competitive (e.g., D-AP5) Competitive->GluN2 Blocks Glutamate Binding Uncompetitive Uncompetitive (e.g., Memantine) Uncompetitive->IonChannel Blocks Channel Pore Noncompetitive Non-competitive (e.g., Ro 25-6981) Noncompetitive->GluN2 Allosteric Modulation

NMDA Receptor Signaling and Antagonist Action.

References

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, a constrained...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, a constrained analog of the amino acid phenylalanine, is a chiral building block of significant interest in medicinal chemistry. Its rigid structure allows for the design of peptides and peptidomimetics with specific conformations, leading to enhanced biological activity and selectivity. This guide provides a comparative overview of the primary analytical techniques used to elucidate the structure of this important molecule, with a focus on X-ray crystallography and its alternatives.

The definitive method for determining the absolute and relative stereochemistry of a crystalline molecule is single-crystal X-ray diffraction. However, obtaining suitable crystals can be a significant bottleneck. Consequently, a combination of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, and Mass Spectrometry (MS), are often employed to deduce the structural features of chiral molecules like (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

This guide presents a side-by-side comparison of these methods, offering insights into the type of data each provides, their respective experimental protocols, and their strengths and limitations in the context of characterizing this specific tetrahydroisoquinoline derivative.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, crystal packingSingle, high-quality crystalLowUnambiguous determination of stereochemistryCrystal growth can be challenging; non-crystalline materials cannot be analyzed
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, relative stereochemistry, conformational informationSolution (mg quantities)MediumNon-destructive, provides detailed information about the molecular framework in solutionDoes not directly provide absolute stereochemistry; complex spectra can be difficult to interpret
Chiral HPLC Enantiomeric purity, separation of enantiomersSolution (µg-mg quantities)HighExcellent for determining enantiomeric excess and for preparative separationDoes not provide detailed structural information beyond enantiomeric distinction
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternSolid or solution (ng-µg quantities)HighHigh sensitivity, provides information on molecular formula and substructuresDoes not provide stereochemical information; fragmentation can be complex

In-Depth Analysis and Experimental Protocols

Single-Crystal X-ray Diffraction: The Gold Standard

X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule as it exists in a crystal lattice. This technique is unparalleled in its ability to definitively determine the absolute configuration of a chiral center.

Representative Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Single crystals are grown by slow evaporation of a suitable solvent. For amino acid derivatives, common solvent systems include methanol, ethanol, or mixtures with water or other organic solvents. The goal is to obtain well-ordered, single crystals of sufficient size (typically > 0.1 mm in all dimensions).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is calculated, from which a molecular model is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Illustrative Workflow for Structural Elucidation

Structural Elucidation Workflow Structural Characterization Workflow cluster_synthesis Synthesis & Purification cluster_data Obtained Information synthesis (R)-1,2,3,4-Tetrahydro-3- isoquinolinecarboxylic acid xray X-ray Crystallography synthesis->xray Crystal Growth nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr hplc Chiral HPLC synthesis->hplc ms Mass Spectrometry synthesis->ms abs_structure Absolute 3D Structure xray->abs_structure connectivity Connectivity & Relative Stereochemistry nmr->connectivity purity Enantiomeric Purity hplc->purity mol_weight Molecular Weight & Formula ms->mol_weight

Caption: Workflow for the structural characterization of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid.

Spectroscopic and Chromatographic Alternatives

In the absence of a crystal structure, a combination of other techniques is essential to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, ¹H and ¹³C NMR spectra provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the spectra.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H7.1 - 7.3m
C3-H~4.0m
C4-H₂~3.0 - 3.2m
C1-H₂~4.2ABq
NHVariablebr s
COOH> 12.0br s

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonChemical Shift (ppm)
COOH> 170
Aromatic C (quaternary)130 - 140
Aromatic CH125 - 130
C3~55
C1~45
C4~28

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of a sample and for separating the enantiomers on a preparative scale.

Experimental Protocol: Chiral HPLC

A solution of the sample is injected onto an HPLC system equipped with a chiral stationary phase (CSP). A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) being particularly effective for a wide range of compounds. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. The eluting compounds are detected by a UV detector.

Typical Chiral HPLC Parameters:

ParameterValue
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about its structure.

Experimental Protocol: Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for polar molecules like amino acids. The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrometry Data:

The molecular formula of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is C₁₀H₁₁NO₂. The expected exact mass can be calculated and compared with the high-resolution mass spectrometry (HRMS) data for confirmation. The fragmentation pattern in MS/MS experiments would likely show the loss of the carboxylic acid group (-45 Da) and other characteristic fragments of the tetrahydroisoquinoline core.

Logical Relationship of Analytical Techniques

Analytical Techniques Logic Interrelation of Analytical Techniques for Structural Elucidation start Unknown Chiral Compound (e.g., (R)-THIQ-3-COOH) ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr hplc Chiral HPLC start->hplc mol_formula Molecular Formula & Connectivity Clues ms->mol_formula connectivity Atomic Connectivity & Relative Stereochemistry nmr->connectivity enantio_purity Enantiomeric Purity & Separation hplc->enantio_purity xray X-ray Crystallography abs_config Absolute Configuration & 3D Structure xray->abs_config connectivity->xray Informs crystallization strategy enantio_purity->xray Requires pure enantiomer

Caption: Logical flow showing how different analytical techniques contribute to the complete structural elucidation.

Conclusion

The structural characterization of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is a multi-faceted process that relies on a suite of complementary analytical techniques. While single-crystal X-ray diffraction remains the definitive method for determining the absolute three-dimensional structure, its reliance on high-quality crystals makes it a low-throughput technique. In its absence, a combination of NMR spectroscopy, chiral HPLC, and mass spectrometry provides a comprehensive picture of the molecule's connectivity, enantiomeric purity, and molecular formula. For researchers in drug discovery and development, a thorough understanding of the information provided by each of these techniques is crucial for the successful design and synthesis of novel therapeutic agents based on the tetrahydroisoquinoline scaffold.

Comparative

A Comparative Guide to (R)-Tic and Other Proline Analogs in Peptidomimetic Design

In the field of drug discovery and peptide science, modulating the conformational properties of peptides is crucial for enhancing their biological activity, stability, and therapeutic potential. Proline and its analogs a...

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and peptide science, modulating the conformational properties of peptides is crucial for enhancing their biological activity, stability, and therapeutic potential. Proline and its analogs are invaluable tools for this purpose, as they introduce specific structural constraints into the peptide backbone. Among these, (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic) has emerged as a particularly effective residue for inducing well-defined secondary structures.

This guide provides an objective comparison of (R)-Tic with other proline analogs, focusing on their impact on peptide conformation and biological function, supported by experimental data and detailed methodologies.

The Role of Proline Analogs in Peptide Conformation

Proline's unique cyclic structure restricts the N-Cα bond's rotational freedom (the φ dihedral angle), making it a "structure-breaker" for α-helices and β-sheets but a potent inducer of turns.[1] Proline analogs leverage this principle, offering a diverse toolkit to fine-tune peptide architecture. These mimetics can be categorized by their structural modifications, such as ring size, substitution, or the incorporation of heteroatoms.[1][2]

(R)-Tic, a bicyclic analog of phenylalanine, imposes even more severe restrictions on the peptide backbone's rotational freedom.[3] Its most significant and well-documented role is the potent induction and stabilization of β-turn conformations, which are critical for the topology of many biologically active peptides.[3] This pre-organization of the peptide into a bioactive conformation can significantly reduce the entropic penalty of receptor binding, leading to higher affinity and selectivity.[4]

Comparative Analysis of Structural and Biological Effects

The choice of a proline analog can dramatically influence a peptide's three-dimensional structure and its interaction with biological targets. The following tables summarize quantitative data comparing the effects of incorporating (R)-Tic versus Proline and other analogs in peptide sequences.

Table 1: Impact on Peptide Conformation
Amino Acid AnalogTypical Dihedral Angles (φ, ψ)Induced Secondary StructureKey Features
L-Proline φ ≈ -60°β-turns (Type I, II), Polyproline II helix[5]Restricts φ angle; allows cis/trans isomerization[1]
(R)-Tic φ ≈ -60.2°, ψ ≈ 142.1°[3]β-turns (Type I or III)[3]Highly rigid bicyclic structure; potent β-turn inducer[3]
Pipecolic Acid (Pip) -Mimics proline but with a larger ringSix-membered ring offers different conformational space[2]
Hydroxyproline (Hyp) -Can stabilize collagen triple helices; influences turnsHydroxyl group allows for additional H-bonding and modifications[6]
Thiazolidine-4-carboxylic Acid (Thz) -Used as a cysteine prodrug; influences cis/trans ratioSulfur heteroatom alters ring pucker and electronics[2]
Table 2: Comparative Biological Activity of Endomorphin-2 Analogues

Endomorphin-2 is an endogenous opioid peptide with high affinity for the µ-opioid receptor. The substitution of Proline with Tic has been shown to significantly enhance its binding affinity, which is attributed to the Tic-induced β-turn that pre-organizes the peptide for optimal receptor interaction.[3]

PeptideSequenceµ-Opioid Receptor Binding Affinity (Kᵢ, nM)
Endomorphin-2 H-Tyr-Pro -Phe-Phe-NH₂0.69[3]
EM-2 Analogue H-Tyr-Tic -Phe-Phe-NH₂0.18[3]

This four-fold increase in binding affinity underscores the profound impact of the conformational constraint imposed by Tic.[3]

Table 3: Impact of Tic on Opioid Receptor Selectivity

The conformational rigidity imposed by Tic can also be used to fine-tune receptor selectivity. A comparison of tetrapeptide analogues demonstrates how replacing D-Phe with D-Tic alters the binding profile for µ and δ opioid receptors.

Peptideµ-Receptor Kᵢ (nM)δ-Receptor Kᵢ (nM)Selectivity (Kᵢ δ / Kᵢ µ)
H-Tyr-D-Tic -Phe-Phe-NH₂2.6 ± 0.4[4]68.5 ± 5.2[4]26.3
H-Tyr-D-Phe -Phe-Phe-NH₂1.8 ± 0.3[4]21.4 ± 2.1[4]11.9
Data adapted from Schiller et al. (1992).[4]

The D-Tic-containing peptide shows a more than two-fold increase in selectivity for the µ-opioid receptor over the δ-opioid receptor compared to the D-Phe analogue, highlighting the strategic utility of Tic in modulating receptor interactions.[4]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Logical Relationship: Proline Analog Structures cluster_pro Proline cluster_tic (R)-Tic cluster_pip Pipecolic Acid Pro Pyrrolidine Ring Tic Fused Pyrrolidine and Benzene Rings Pro->Tic Adds Benzene Ring (Increases Rigidity) Pip Piperidine Ring Pro->Pip Ring Expansion (Alters Pucker) Tic->Pip Different Constraint Strategy

Caption: Structural relationship between Proline, (R)-Tic, and Pipecolic Acid.

G cluster_workflow Experimental Workflow: Peptide Analog Comparison start Design Analogs (e.g., Pro -> Tic) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purify Purification & QC (HPLC, Mass Spec) spps->purify conform Conformational Analysis (NMR, CD, X-ray) purify->conform binding In Vitro Assay (Receptor Binding) purify->binding data Data Analysis & Comparison conform->data invivo In Vivo Assay (e.g., Hot Plate Test) binding->invivo binding->data invivo->data end Structure-Activity Relationship data->end G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein 2. Activation peptide Tic-Containing Peptide (Ligand) peptide->gpcr 1. Binding ac Adenylyl Cyclase g_protein->ac 3. Gα activates AC atp ATP camp cAMP atp->camp 4. Conversion AC pka Protein Kinase A (PKA) camp->pka 5. Activation response Cellular Response (e.g., Analgesia) pka->response 6. Phosphorylation Cascade

References

Validation

Cross-Validation of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid Scaffold Activity in Diverse Cancer Cell Lines

A Comparative Guide for Researchers While direct comparative studies on the parent compound (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Tic) across multiple cell lines are limited in published literature, exten...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

While direct comparative studies on the parent compound (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Tic) across multiple cell lines are limited in published literature, extensive research has focused on its derivatives. These studies provide crucial insights into the therapeutic potential of the core Tic scaffold. This guide compares the activity of various Tic-based derivatives in different human cancer cell lines, presenting key quantitative data, experimental methodologies, and the signaling pathways involved.

Data Presentation: Comparative Antiproliferative Activity

The cytotoxic and antiproliferative activities of various derivatives built upon the 1,2,3,4-tetrahydroisoquinoline scaffold have been evaluated in several cancer cell lines. The data highlights the versatility of this chemical core in targeting different cancer types.

Derivative Name/CodeTarget Cell LineCancer TypeAssayPotency (IC₅₀ / GI₅₀)Citation
DEC-1 (Tic-embedded peptide)MCF-7Breast AdenocarcinomaMTT3.38 µM[1]
Compound 5d MDA-MB-231Breast AdenocarcinomaN/A1.591 - 2.281 µM[2]
CKD-712 A549Lung CarcinomaCell Cycle AnalysisGrowth Arrest (Conc. not specified)[3]
STX 2895, 3329, 3451, 3450 A549Lung CarcinomaCytotoxicity AssayNanomolar Range[4]
STX 2895, 3329, 3451, 3450 MDA-MB-231Breast AdenocarcinomaCytotoxicity AssayNanomolar Range[4]
JS-56 MCF-7Breast AdenocarcinomaMTT9.74 µM[5]
JS-92 MCF-7Breast AdenocarcinomaMTT5.03 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the studies.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][7] The concentration of the resulting formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24-48 hours to allow for attachment.[5][8]

  • Compound Treatment: Expose the cells to various concentrations of the tetrahydroisoquinoline derivative (e.g., 0.1, 1, 2, 5, and 10 µM) and incubate for a specified period, typically 24 to 72 hours.[5]

  • MTT Incubation: Following treatment, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[6] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

NF-κB Nuclear Translocation Assay

This assay determines if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival.[2]

Principle: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., with LPS or TNF-α), IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This assay visualizes or quantifies the location of NF-κB within the cell.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) on coverslips or in appropriate imaging plates. Pre-treat the cells with the test compound (e.g., Compound 5d) for a designated time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), to induce translocation.

  • Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody specific to an NF-κB subunit (e.g., p65).

  • Visualization: Add a fluorescently-labeled secondary antibody. Visualize the subcellular localization of the p65 subunit using fluorescence microscopy. In inhibited cells, the fluorescence will remain predominantly in the cytoplasm, whereas in stimulated, uninhibited cells, it will concentrate in the nucleus.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Select Diverse Cell Lines (e.g., MCF-7, A549, MDA-MB-231) B Culture Cells to Optimal Confluence A->B C Prepare Serial Dilutions of Tic Derivative B->C D Treat Cell Lines with Compound Dilutions C->D E Incubate for Defined Period (24-72h) D->E F Perform Viability Assay (e.g., MTT Assay) E->F G Measure Assay Readout (e.g., Absorbance) F->G H Calculate IC50/GI50 Values for Each Cell Line G->H I Compare Potency Across Different Cell Lines H->I J Cross-Validation Complete I->J

Caption: Experimental workflow for cross-validating compound activity.

G cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB p50/p65/IκBα (Inactive Complex) IKK->IkB Phosphorylates pIkB p50/p65/p-IκBα IkB->pIkB Proteasome Proteasome pIkB->Proteasome Degradation of p-IκBα p65_nuc p50/p65 (Active) Proteasome->p65_nuc Genes Transcription of Pro-Survival & Proliferation Genes p65_nuc->Genes Translocates & Activates Apoptosis Apoptosis (Cell Death) p65_nuc->Apoptosis Leads to Nucleus Nucleus Genes->Apoptosis Inhibits Compound Tic Derivative (e.g., Compound 5d) Compound->p65_nuc Blocks Translocation

Caption: Inhibition of the canonical NF-κB signaling pathway.

References

Comparative

Enhanced In Vivo Efficacy of Conformationally Constrained Peptides: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in- vivo efficacy of conformationally constrained peptides, with a focus on analogs containing structura...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in- vivo efficacy of conformationally constrained peptides, with a focus on analogs containing structural motifs like (R)-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The incorporation of such residues induces a rigid structure, significantly enhancing receptor affinity, selectivity, and ultimately, in vivo potency compared to their flexible native counterparts.

While direct head-to-head in vivo efficacy data between a native peptide and its (R)-Tic-containing analog is not extensively available in the public domain, the principle of conformational constraint leading to improved biological activity is well-established.[1] This guide presents supporting experimental data from studies on conformationally constrained opioid peptides, which serve as strong evidence for the advantages conferred by structural rigidity, a key feature of (R)-Tic containing peptides.

Data Presentation: In Vivo Analgesic Efficacy

The following tables summarize the in vivo analgesic potency of several conformationally constrained opioid peptides compared to the standard opioid agonist, morphine. These peptides, through cyclization or incorporation of rigid amino acids, exhibit enhanced efficacy in preclinical models of pain.

Table 1: In Vivo Analgesic Potency of Conformationally Constrained Deltorphin Analogs in the Tail-Immersion Test in Rats. [2][3]

CompoundDose (nmol, i.c.v.)Maximum Antinociceptive Effect (% MPE)Notes
Morphine13~100%Standard µ-opioid receptor agonist.
DEL-620Approximately equal to MorphineA conformationally constrained deltorphin analog.
DK-420Less effective than MorphineA conformationally constrained deltorphin analog.

% MPE = Maximum Possible Effect i.c.v. = intracerebroventricular administration

Table 2: In Vivo Analgesic Potency of a Cyclic Pentapeptide in the Warm Water Tail-Withdrawal Assay in Mice. [4]

CompoundED₅₀ (mg/kg, i.p.)95% Confidence IntervalPotency vs. Morphine
Morphine4.122.73–5.82-
CycloAnt0.700.52–0.975.9-fold more potent

ED₅₀ = The dose that produces 50% of the maximum possible effect. i.p. = intraperitoneal administration

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below to facilitate replication and validation of these findings.

In Vivo Analgesia Assessment

1. Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[1]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-56°C. An open-ended cylindrical restrainer is used to keep the animal on the heated surface.

  • Procedure:

    • Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

    • The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, intravenous, intracerebroventricular).

    • At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.

  • Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. ED₅₀ values can be determined from dose-response curves.

2. Tail-Immersion Test

Similar to the hot plate test, the tail-immersion test assesses the analgesic effects of compounds against a thermal stimulus.

  • Apparatus: A water bath maintained at a constant temperature (e.g., 52°C) and a device to hold the animal with its tail immersed in the water.

  • Procedure:

    • Animals are gently restrained, and the distal third of their tail is immersed in the warm water.

    • The latency to the withdrawal of the tail from the water is recorded as the response time.

    • A baseline latency is determined before the administration of the test compound.

    • Following drug administration, the tail-immersion latency is measured at various time points.

    • A cut-off time is employed to avoid tissue damage.

  • Data Analysis: Data is analyzed similarly to the hot plate test, with the calculation of %MPE and ED₅₀ values.

In Vitro Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a peptide for its target receptor, which often correlates with its in vivo potency.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, κ).

    • A radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

    • Test peptides at various concentrations.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate competition binding curves, from which the IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the peptide's binding affinity.

Mandatory Visualization

The following diagrams illustrate the opioid receptor signaling pathway and a general experimental workflow for comparing peptide efficacy.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Peptide (R)-Tic Peptide Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Opioid receptor signaling cascade initiated by a peptide.

Experimental Workflow for Peptide Efficacy Comparison Peptide_Synthesis Peptide Synthesis (Native vs. (R)-Tic) In_Vitro_Assay In Vitro Characterization (Receptor Binding Assay) Peptide_Synthesis->In_Vitro_Assay In_Vivo_Testing In Vivo Efficacy Testing (Hot Plate / Tail-Immersion) In_Vitro_Assay->In_Vivo_Testing Data_Analysis Data Analysis (Ki, ED₅₀, %MPE) In_Vivo_Testing->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

Caption: Workflow for comparing peptide in vivo efficacy.

References

Validation

Head-to-head comparison of different synthetic routes to (R)-Tic

For Researchers, Scientists, and Drug Development Professionals (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic) is a conformationally constrained analog of the amino acid phenylalanine, which has garnered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic) is a conformationally constrained analog of the amino acid phenylalanine, which has garnered significant interest in medicinal chemistry and drug development. Its rigid structure makes it a valuable building block for designing peptides and small molecules with improved potency, selectivity, and metabolic stability. The efficient and stereoselective synthesis of (R)-Tic is, therefore, a critical aspect of its application. This guide provides a head-to-head comparison of three prominent synthetic strategies for obtaining enantiopure (R)-Tic: Asymmetric Pictet-Spengler Reaction, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis.

Comparison of Key Performance Metrics

The choice of a synthetic route for (R)-Tic often depends on a balance of factors including enantioselectivity, overall yield, scalability, and the cost and availability of reagents and catalysts. The following table summarizes illustrative quantitative data for the three discussed synthetic strategies.

MetricAsymmetric Pictet-Spengler ReactionEnzymatic Kinetic ResolutionChiral Auxiliary-Mediated Synthesis
Overall Yield 65-80%~40-45% (for the desired enantiomer)50-70%
Enantiomeric Excess (e.e.) >95%>99%>98%
Key Reagents Chiral catalyst (e.g., chiral phosphoric acid), Phenylalanine derivative, FormaldehydeRacemic Tic, Lipase (e.g., Candida antarctica lipase B), Acyl donorPhenylalanine, Chiral auxiliary (e.g., Evans auxiliary), Di-tert-butyl dicarbonate, Alkylating agent
Scalability Moderate to highModerateLow to moderate
Key Advantages Direct access to the desired enantiomer, potentially fewer steps.High enantiopurity of the resolved products.High diastereoselectivity, well-established methodology.
Key Disadvantages Catalyst cost and optimization can be challenging.Theoretical maximum yield of 50% for the desired enantiomer, requires separation of enantiomers.Requires additional steps for attachment and removal of the auxiliary.

Synthetic Route Overviews

The following sections provide a more detailed look at each synthetic strategy, including a general experimental protocol and a visual representation of the workflow.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines. In its asymmetric variant, a chiral catalyst, often a Brønsted acid like a chiral phosphoric acid, is used to control the stereochemistry of the cyclization step. This approach allows for the direct formation of the desired (R)-enantiomer from a prochiral precursor.

Experimental Protocol

A solution of N-benzyl-L-phenylalaninol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with a chiral phosphoric acid catalyst (0.05-0.1 eq). The mixture is stirred at room temperature, and then an aqueous solution of formaldehyde (1.1 eq) is added dropwise. The reaction is stirred for 24-48 hours until completion, as monitored by TLC or LC-MS. The reaction mixture is then quenched, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to afford (R)-2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Subsequent debenzylation under standard hydrogenolysis conditions yields the final product, (R)-Tic.

Synthetic Workflow

cluster_0 Asymmetric Pictet-Spengler Reaction Start Phenylalanine Derivative Step1 Asymmetric Cyclization Start->Step1 Formaldehyde, Chiral Catalyst Intermediate N-Protected (R)-Tic Derivative Step1->Intermediate Step2 Deprotection Intermediate->Step2 e.g., Hydrogenolysis End (R)-Tic Step2->End

Caption: Workflow for the Asymmetric Pictet-Spengler Synthesis of (R)-Tic.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. For the synthesis of (R)-Tic, a racemic mixture of N-acylated Tic methyl ester can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the unreacted (R)-ester.

Experimental Protocol

A racemic mixture of N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (1.0 eq) is dissolved in a biphasic solvent system (e.g., toluene and phosphate buffer). A lipase, such as immobilized Candida antarctica lipase B (CAL-B), is added to the mixture. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the reaction progress by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the aqueous and organic layers are separated. The organic layer contains the unreacted (R)-N-acetyl-Tic methyl ester, which is isolated and purified. Subsequent hydrolysis of the ester and acetyl groups under acidic or basic conditions yields (R)-Tic.

Synthetic Workflow

cluster_1 Enzymatic Kinetic Resolution Start Racemic N-Acyl-Tic Ester Step1 Enzymatic Hydrolysis Start->Step1 Lipase Separation Separation Step1->Separation Intermediate_R (R)-N-Acyl-Tic Ester Separation->Intermediate_R Intermediate_S (S)-N-Acyl-Tic Acid Separation->Intermediate_S Step2 Hydrolysis Intermediate_R->Step2 End (R)-Tic Step2->End

Caption: Workflow for the Enzymatic Kinetic Resolution of Racemic Tic.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of (R)-Tic, an Evans oxazolidinone auxiliary can be acylated with a protected phenylalanine derivative. Subsequent diastereoselective reactions, followed by removal of the auxiliary, can provide the target molecule with high enantiopurity.

Experimental Protocol

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in an aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base such as n-butyllithium is added. The resulting anion is then treated with N-Boc-phenylalanoyl chloride to form the N-acyloxazolidinone. This intermediate is then subjected to a Pictet-Spengler-type cyclization with a suitable formaldehyde equivalent. The resulting diastereomeric product is purified, and the chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroxide, to afford N-Boc-(R)-Tic. Final deprotection of the Boc group with an acid (e.g., trifluoroacetic acid) yields (R)-Tic.

Synthetic Workflow

cluster_2 Chiral Auxiliary-Mediated Synthesis Start Phenylalanine Derivative Step1 Attach Chiral Auxiliary Start->Step1 Intermediate1 Acylated Auxiliary Step1->Intermediate1 Step2 Diastereoselective Reaction Intermediate1->Step2 Intermediate2 Diastereomerically Pure Intermediate Step2->Intermediate2 Step3 Cleave Auxiliary Intermediate2->Step3 Step4 Deprotection Step3->Step4 End (R)-Tic Step4->End

Caption: Workflow for the Chiral Auxiliary-Mediated Synthesis of (R)-Tic.

Comparative

A Researcher's Guide to Confirming the Absolute Configuration of 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of therapeutic candidates. 1,2...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of therapeutic candidates. 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Tic), a constrained analog of phenylalanine, is a valuable building block in medicinal chemistry.[1] This guide provides a comparative overview of key experimental methods used to definitively determine the absolute stereochemistry of its enantiomers.

The spatial arrangement of substituents around the chiral center at the C3 position of the Tic scaffold dictates its interaction with biological targets. Consequently, robust analytical techniques are essential to differentiate and characterize the (R)- and (S)-enantiomers. This guide explores the principles, experimental data, and protocols for three primary methods: Optical Rotation, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Additionally, it introduces Vibrational Circular Dichroism (VCD) as a powerful complementary technique.

Comparative Analysis of Analytical Methods

A direct comparison of these methods highlights their respective strengths and the nature of the data they provide. While some techniques offer a preliminary indication of enantiomeric purity, others provide the unambiguous assignment of the absolute configuration.

Method Principle Type of Data Obtained Sample Requirements Key Advantages Limitations
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral molecule in solution.Specific rotation value (e.g., [α]D)Pure enantiomer in solution of known concentrationRapid, non-destructive, requires standard laboratory equipmentDoes not determine absolute configuration directly; requires comparison to a known standard. Value is for a specific derivative.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Retention times, peak areas (for determining enantiomeric excess, e.e.)Racemic or enantiomerically enriched mixtureExcellent for determining enantiomeric purity and for preparative separation.Does not directly determine absolute configuration without a reference standard.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Unambiguous 3D molecular structure, bond lengths, and angles.High-quality single crystalThe "gold standard" for absolute configuration determination.Crystal growth can be challenging; not suitable for non-crystalline materials. Data is for a derivative.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.VCD spectrum (a plot of ΔA vs. wavenumber)Pure enantiomer in solutionDetermines absolute configuration in solution without the need for crystallization; sensitive to conformational changes.Requires specialized instrumentation and comparison with quantum chemical calculations.

Quantitative Data Summary

Parameter (S)-Enantiomer Derivative (R)-Enantiomer Derivative Reference
Specific Rotation ([α]D²⁰) +26 ± 3° (c=1 in MeOH) for Fmoc-(3S)-Tic-OH-26 ± 2° (c=1 in MeOH) for Fmoc-(3R)-Tic-OH[2][3]
Enantiomeric Excess (e.e.) 94.6% for N-acetyl-(S)-Tic methyl esterNot Reported[4]
Crystallographic Data X-ray structure determined for the N-carboxy anhydride of (S)-TicNot Reported[5]

Experimental Workflow

The determination of absolute configuration often follows a logical progression of experiments. The following diagram illustrates a typical workflow.

G start Racemic Tic resolve Chiral Resolution or Asymmetric Synthesis start->resolve enantiomers Enantiomerically Enriched Tic resolve->enantiomers chiral_hplc Chiral HPLC enantiomers->chiral_hplc optical_rotation Optical Rotation enantiomers->optical_rotation xray X-ray Crystallography enantiomers->xray vcd Vibrational Circular Dichroism enantiomers->vcd chiral_hplc->xray Provides pure sample for crystallization optical_rotation->vcd Compares with calculated spectra xray->chiral_hplc Confirms Absolute Configuration xray->optical_rotation Confirms Absolute Configuration xray->vcd

Caption: Experimental workflow for the separation and absolute configuration determination of Tic enantiomers.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the key analytical techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative abundance. The separation is achieved by exploiting the different interactions between the enantiomers and a chiral stationary phase (CSP).

Protocol for the Separation of N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Methyl Ester Enantiomers:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed in normal-phase mode. For acidic compounds like Tic, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[6]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is standard.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. A study on the N-acetyl methyl ester of (S)-Tic reported an e.e. of 94.6%.[4]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration by mapping the precise spatial arrangement of atoms in a single crystal.

Protocol for Determining the Absolute Configuration of the N-carboxy Anhydride of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

  • Crystal Growth: High-quality single crystals of the N-carboxy anhydride derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the positions of all atoms in the unit cell. For a chiral molecule, the absolute configuration can be determined using anomalous dispersion effects, which requires the presence of atoms that scatter X-rays with a significant anomalous component. The Flack parameter is a key indicator used to confirm the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides high confidence in the assignment.[5]

  • N-Carboxyanhydride Synthesis: The N-carboxy anhydride derivative is typically prepared by reacting the amino acid with phosgene or a phosgene equivalent.[5][7]

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Configuration Assignment synthesis Synthesize N-carboxy anhydride of Tic crystallization Grow Single Crystal synthesis->crystallization data_collection Collect Diffraction Data crystallization->data_collection structure_solution Solve and Refine Structure data_collection->structure_solution flack Analyze Flack Parameter structure_solution->flack absolute_config Absolute Configuration Determined flack->absolute_config

Caption: Workflow for absolute configuration determination by X-ray crystallography of a Tic derivative.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light. Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of a molecule in solution.

Protocol for VCD Analysis:

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition: The VCD and infrared absorption spectra are recorded using a VCD spectrometer.

  • Computational Modeling: The VCD spectrum of one of the enantiomers is calculated using quantum chemistry software (e.g., using Density Functional Theory, DFT). This requires a conformational search to identify the low-energy conformers of the molecule, as the calculated spectrum is a population-weighted average of the spectra of the individual conformers.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration of the molecule in solution.

Alternative Constrained Amino Acid: 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

For comparative purposes, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a relevant alternative. This structural isomer of Tic also finds application in peptide and medicinal chemistry.[8] The determination of its absolute configuration follows the same principles outlined for Tic, and enantioselective syntheses have been reported. For instance, the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with 90% e.e. has been achieved. A comprehensive comparison would involve applying the same set of analytical techniques to both isomers to build a complete stereochemical profile.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

This guide provides immediate safety, handling, and disposal protocols for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, tailored for researchers, scientists, and drug development professionals. The following pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its analogs are associated with potential health hazards. Based on available Safety Data Sheets (SDS) for similar compounds, the primary risks include skin and eye irritation.[1][2] Ingestion may be harmful.[1] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][6]Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed regularly.[6]
Body Protection Laboratory coat or coveralls.[3][5]Protects skin and personal clothing from spills and contamination.[5]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.[4][7]Minimizes inhalation of the compound, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Workflow for Handling (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh Compound Carefully prep_area->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After Experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: This diagram outlines the procedural flow for safely handling (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, from preparation to disposal.

Detailed Experimental Protocol

  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as detailed in Table 1.

    • Prepare a designated, well-ventilated workspace, such as a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly. For aqueous solutions, it is recommended to filter and sterilize through a 0.22 μm filter before use.[8]

    • Avoid direct contact, ingestion, and inhalation at all times.[7] Do not eat, drink, or smoke in the handling area.[9]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][7]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[7]

Disposal Plan

Proper disposal of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its containers is essential to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused Compound Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.[10][11][12]Prevents environmental contamination and adheres to legal requirements for hazardous waste disposal.
Contaminated Labware (e.g., gloves, paper towels) Place in a designated, labeled container for chemical waste.[12]Segregates hazardous waste from non-hazardous waste to ensure proper handling and disposal.
Empty Containers Triple rinse with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Deface the label before disposing of the container in regular trash.[13]Ensures that residual chemical is removed, preventing accidental exposure and allowing for safe disposal of the container.

Logical Flow for Waste Disposal

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes rinse_container Triple Rinse Container is_container->rinse_container Yes end Arrange for Professional Waste Disposal is_container->end No solid_waste->end End of Shift/ Container Full liquid_waste->end End of Shift/ Container Full collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Defaced Container in Trash rinse_container->dispose_container collect_rinsate->liquid_waste dispose_container->end

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
Reactant of Route 2
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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